Chmfl-abl-121
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H31F3N6OS |
|---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C30H31F3N6OS/c1-38-13-15-39(16-14-38)20-21-5-6-23(18-26(21)30(31,32)33)35-29(40)11-17-41-24-8-9-25-27(36-37-28(25)19-24)10-7-22-4-2-3-12-34-22/h2-10,12,18-19H,11,13-17,20H2,1H3,(H,35,40)(H,36,37)/b10-7+ |
InChI Key |
UDEAKWSKOGAXIJ-JXMROGBWSA-N |
Isomeric SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)CCSC3=CC4=C(C=C3)C(=NN4)/C=C/C5=CC=CC=N5)C(F)(F)F |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)CCSC3=CC4=C(C=C3)C(=NN4)C=CC5=CC=CC=N5)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Chmfl-abl-121: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chmfl-abl-121 is a novel and highly potent small molecule inhibitor targeting the ABL kinase, the key driver of chronic myeloid leukemia (CML).[1][2] Developed through a sophisticated structure-guided drug design approach, this compound distinguishes itself as a type II kinase inhibitor with significant efficacy against both wild-type BCR-ABL and a spectrum of drug-resistant mutants, most notably the recalcitrant T315I "gatekeeper" mutation.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its operational pathways.
Core Mechanism of Action: A Type II Kinase Inhibitor
This compound functions as a type II inhibitor of the ABL kinase. Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors stabilize the inactive "DFG-out" conformation. In this conformation, the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, creating a hydrophobic pocket adjacent to the ATP-binding site, which is exploited by the inhibitor. This mode of action often leads to higher selectivity compared to ATP-competitive type I inhibitors. The development of this compound originated from the type I inhibitor axitinib, and through a "binding mode switch" strategy, it was engineered to adopt this more selective and potent type II binding.[1]
BCR-ABL Signaling Pathway and Inhibition by this compound
The fusion of the Breakpoint Cluster Region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene results in the constitutively active BCR-ABL tyrosine kinase. This oncogenic kinase drives the pathogenesis of CML by activating a network of downstream signaling pathways that promote cell proliferation and survival. This compound, by inhibiting the kinase activity of BCR-ABL, effectively shuts down these aberrant signals.
References
(E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide discovery
An In-depth Technical Guide on the Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide and Related Indazole Derivatives
Introduction
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs).[1][2] It is approved for the treatment of advanced renal cell carcinoma (RCC).[3][4] The discovery of Axitinib and related indazole derivatives has been a significant advancement in targeted cancer therapy.[2]
Mechanism of Action
Axitinib and its derivatives are potent inhibitors of VEGFR-1, VEGFR-2, and VEGFR-3.[1][5] These receptors are crucial for angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[1] By binding to the ATP-binding site of these receptors, Axitinib inhibits their kinase activity, thereby blocking downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[1][6] This leads to a reduction in tumor vascularization, inhibiting tumor growth.[5]
Signaling Pathway
The following diagram illustrates the VEGFR signaling pathway and the inhibitory action of Axitinib.
Caption: VEGFR Signaling Pathway and Axitinib Inhibition.
Quantitative Data
The following tables summarize key quantitative data for Axitinib.
Table 1: In Vitro Inhibitory Activity of Axitinib
| Target | IC₅₀ (nM) | Reference |
| VEGFR-1 | 0.1 | [6] |
| VEGFR-2 | 0.2 | [6][7] |
| VEGFR-3 | 0.1-0.3 | [6][7] |
| PDGFRα | 5 | [7] |
| PDGFRβ | 1.6 | [7] |
| c-Kit | 1.7 | [7] |
Table 2: Pharmacokinetic Properties of Axitinib
| Parameter | Value | Reference |
| Bioavailability | 58% | [3] |
| Time to Maximum Plasma Concentration (Tmax) | 2.5 - 4.1 hours | [7][8] |
| Plasma Protein Binding | >99% | [8] |
| Volume of Distribution | 160 L | [8] |
| Metabolism | Primarily hepatic (CYP3A4/5) | [1][8] |
| Elimination Half-life | 2.5 - 6.1 hours | [5][8] |
| Clearance | 38 L/h | [8] |
Table 3: Clinical Efficacy of Axitinib in Advanced Renal Cell Carcinoma (AXIS Trial)
| Endpoint | Axitinib | Sorafenib | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival (PFS) | 6.7 months | 4.7 months | 0.67 (0.54–0.81) | <0.0001 | [5][9] |
| Objective Response Rate (ORR) | 19% | 9% | - | <0.001 | [9] |
Experimental Protocols
Detailed methodologies for key experiments in the development of indazole-based VEGFR inhibitors are provided below.
VEGFR-2 Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the inhibitory activity of compounds against the VEGFR-2 kinase.[10]
Workflow Diagram:
Caption: HTRF Kinase Assay Workflow.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). Dilute VEGFR-2 enzyme, biotinylated substrate (e.g., poly-GT), and ATP to desired concentrations in the assay buffer.
-
Compound Plating: Serially dilute test compounds in DMSO and dispense into a 384-well low-volume microplate.
-
Enzyme and Substrate Addition: Add a mixture of VEGFR-2 enzyme and biotinylated substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection mixture containing EDTA, a europium cryptate-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.
-
Signal Development: Incubate the plate at room temperature to allow for the development of the HTRF signal.
-
Data Acquisition and Analysis: Read the plate using a compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm). Calculate the ratio of the emission signals and determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[10][11]
Methodology:
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
Synthesis of the Core Moiety
The synthesis of the (E)-3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl core is a critical step in the preparation of Axitinib and related compounds. A common synthetic route involves a Heck reaction between a protected 6-iodo-1H-indazole and 2-vinylpyridine. The protecting group on the indazole nitrogen is typically removed in a subsequent step. Intermediates such as (E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1H-indazole are key in this synthesis.[13]
Conclusion
The discovery and development of Axitinib have highlighted the therapeutic potential of the (E)-3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl scaffold as a potent inhibitor of VEGFRs. While the specific compound (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide is not yet characterized in the public domain, its structural similarity to Axitinib suggests it may also possess anti-angiogenic properties. The data and protocols presented in this guide provide a comprehensive overview of the core principles and methodologies involved in the discovery and evaluation of this important class of anti-cancer agents. Further research into novel derivatives, such as the one named in the topic, may lead to the development of new therapies with improved efficacy and safety profiles.
References
- 1. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 2. Axitinib | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. Axitinib - Wikipedia [en.wikipedia.org]
- 4. U.S. Food And Drug Administration Approves Pfizer’s INLYTA® (axitinib) For Patients With Previously Treated Advanced Renal Cell Carcinoma (RCC) | Pfizer [pfizer.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. N‐Acetyl‐L‐Cysteine (NAC) Blunts Axitinib‐Related Adverse Effects in Preclinical Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clearsynth.com [clearsynth.com]
Chmfl-abl-121: A Potent Type II ABL Kinase Inhibitor for Overcoming Drug Resistance in Chronic Myeloid Leukemia
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active BCR-ABL fusion oncoprotein. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of drug resistance, particularly the T315I gatekeeper mutation, remains a significant clinical challenge. Chmfl-abl-121 is a novel, highly potent, type II ABL kinase inhibitor designed to overcome these resistance mechanisms. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory potency, cellular effects, and preclinical in vivo efficacy. Detailed experimental protocols for key assays are provided to facilitate further research and development.
Introduction
The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, gives rise to the BCR-ABL fusion gene, the molecular hallmark of Chronic Myeloid Leukemia (CML).[1] The resulting oncoprotein, BCR-ABL, possesses constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation and survival.[2] The development of ABL kinase inhibitors, such as imatinib, has transformed the prognosis for CML patients. However, the efficacy of these therapies can be limited by the development of resistance, most notably through point mutations in the ABL kinase domain. The T315I mutation, also known as the "gatekeeper" mutation, confers resistance to most clinically available first and second-generation TKIs.[1][3]
This compound, with the chemical name (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide, is a novel type II ABL kinase inhibitor developed through a structure-guided drug design approach.[4] Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors bind to the inactive "DFG-out" conformation, offering a different binding mode that can overcome resistance mutations.[2] this compound has demonstrated significant potency against both wild-type (wt) ABL and a spectrum of mutants, including the formidable T315I variant.[4][5][6][7]
Mechanism of Action
This compound functions as a type II inhibitor of the ABL kinase.[4] This class of inhibitors stabilizes the inactive (DFG-out) conformation of the kinase, preventing the conformational changes required for ATP binding and catalytic activity. By binding to this inactive state, this compound effectively circumvents resistance mechanisms associated with mutations in the ATP-binding pocket that affect type I inhibitors.
The inhibition of BCR-ABL kinase activity by this compound leads to the suppression of downstream signaling pathways critical for CML cell proliferation and survival. In cellular contexts, this compound has been shown to dose-dependently inhibit the autophosphorylation of BCR-ABL at the Y245 site.[5] This, in turn, blocks the phosphorylation of key downstream signaling mediators, including STAT5, CrkL, and Erk.[5] The disruption of these pathways ultimately leads to the induction of apoptosis and cell cycle arrest at the G0/G1 phase in CML cells.[4][5]
References
- 1. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of the pharmacokinetics, brain uptake and metabolism of E121, an antiepileptic enaminone ester, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay [bio-protocol.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
CHMFL-ABL-121: A Technical Guide for Researchers in Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CHMFL-ABL-121, a highly potent, type II ABL kinase inhibitor with significant potential in the research and treatment of Chronic Myeloid Leukemia (CML), particularly in cases of resistance to existing therapies. This document outlines the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its evaluation.
Introduction to this compound
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives the pathogenesis of CML. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of resistance, often due to mutations in the ABL kinase domain, remains a significant clinical challenge. The T315I "gatekeeper" mutation, in particular, confers resistance to most clinically available TKIs.
This compound is a novel, type II ABL inhibitor developed through a structure-guided drug design approach.[1][2] It has demonstrated high potency against both wild-type (wt) ABL and a broad spectrum of ABL mutants, including the highly resistant T315I mutant.[1][2] Its mechanism of action involves binding to the inactive "DFG-out" conformation of the ABL kinase, a characteristic of type II inhibitors that can often overcome resistance mutations that affect the ATP-binding site targeted by type I inhibitors.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| ABL wt | 2 |
| ABL T315I | 0.2 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the purified kinase by 50%. Data sourced from[1][3].
Table 2: Anti-proliferative Activity of this compound in CML Cell Lines
| Cell Line | Genotype | GI50 (nM) |
| Established CML Cell Lines | BCR-ABL positive | single-digit nM |
GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%. Data indicates high potency in cellular models of CML.[1]
Table 3: In Vivo Efficacy of this compound
| Mouse Model | Cell Line | Dosage | Tumor Growth Inhibition (TGI) |
| Allograft | TEL-ABLT315I-BaF3 | 50 mg/kg/day | 52% |
This data demonstrates significant in vivo anti-tumor activity in a model of T315I-mutant CML with no obvious toxicity observed.[1]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-leukemic effects by inhibiting the BCR-ABL kinase and its downstream signaling pathways. This leads to the suppression of pro-proliferative and anti-apoptotic signals, ultimately inducing cell cycle arrest and apoptosis in CML cells.
References
Investigating the Role of Chmfl-abl-121 in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chmfl-abl-121 has emerged as a highly potent, third-generation ABL kinase inhibitor, demonstrating significant promise in overcoming resistance to existing therapies for Chronic Myeloid Leukemia (CML). A critical aspect of its anti-leukemic activity is the induction of apoptosis in cancer cells harboring the BCR-ABL fusion protein. This technical guide provides an in-depth exploration of the role of this compound in apoptosis, detailing its mechanism of action, the signaling pathways involved, and comprehensive experimental protocols for its investigation.
Introduction: The Challenge of BCR-ABL and Apoptosis Evasion
Chronic Myeloid Leukemia is characterized by the constitutively active BCR-ABL tyrosine kinase, a product of the Philadelphia chromosome translocation. This aberrant kinase drives uncontrolled cell proliferation and, crucially, confers resistance to apoptosis, or programmed cell death. BCR-ABL achieves this by activating a network of downstream signaling pathways that promote cell survival and suppress pro-apoptotic signals. Key among these are the JAK/STAT and PI3K/Akt pathways, which lead to the upregulation of anti-apoptotic proteins such as Bcl-xL.
Targeted therapies, known as tyrosine kinase inhibitors (TKIs), have revolutionized CML treatment by directly inhibiting the BCR-ABL kinase. This compound represents a significant advancement in this class of drugs, exhibiting high potency against both wild-type BCR-ABL and a spectrum of clinically relevant mutants, including the highly resistant T315I "gatekeeper" mutation. A primary mechanism of this compound's efficacy is its ability to reverse the anti-apoptotic effects of BCR-ABL, thereby triggering programmed cell death in malignant cells.
Mechanism of Action: this compound's Pro-Apoptotic Effects
This compound induces apoptosis in CML cells by directly inhibiting the kinase activity of BCR-ABL. This inhibition sets off a cascade of downstream events that shift the cellular balance from survival to death. The primary mechanism involves the downregulation of anti-apoptotic proteins and the activation of the caspase cascade, the central executioners of apoptosis.
Inhibition of BCR-ABL Signaling
As a potent ABL kinase inhibitor, this compound binds to the ATP-binding pocket of the ABL kinase domain, preventing the phosphorylation of its downstream substrates. This effectively shuts down the pro-survival signals emanating from the BCR-ABL oncoprotein.
Impact on Downstream Apoptotic Pathways
The inhibition of BCR-ABL by this compound directly impacts key signaling pathways that regulate apoptosis:
-
STAT5/Bcl-xL Pathway: BCR-ABL constitutively activates Signal Transducer and Activator of Transcription 5 (STAT5), which in turn upregulates the expression of the anti-apoptotic protein Bcl-xL. This compound has been shown to strongly affect BCR-ABL mediated signaling pathways, leading to the induction of apoptosis. This suggests that this compound treatment likely leads to the dephosphorylation and inactivation of STAT5, resulting in decreased Bcl-xL expression and a subsequent increase in mitochondrial susceptibility to apoptotic stimuli.
-
Caspase Activation: The decrease in anti-apoptotic proteins like Bcl-xL destabilizes the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.
-
PARP Cleavage: A key substrate of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Cleavage of PARP by caspase-3 is a hallmark of apoptosis.
Quantitative Analysis of this compound Induced Apoptosis
The pro-apoptotic effects of this compound can be quantified through various in vitro assays. The following tables summarize the expected quantitative data based on the known potency of this compound and similar ABL kinase inhibitors.
| Cell Line | BCR-ABL Status | This compound GI50 (nM) for Proliferation | Reference |
| K562 | Wild-type | Single-digit nM | [1] |
| Ba/F3-p210-WT | Wild-type | Single-digit nM | [1] |
| Ba/F3-p210-T315I | T315I mutant | Single-digit nM | [1] |
Table 1: Antiproliferative Activity of this compound in CML Cell Lines. GI50 values represent the concentration of the drug that causes 50% inhibition of cell growth.
| Assay | Cell Line | Treatment | Expected Outcome |
| Annexin V/PI Staining | K562 | This compound (e.g., 10-100 nM) | Dose-dependent increase in the percentage of Annexin V-positive (apoptotic) cells. |
| Caspase-3/7 Activity Assay | Ba/F3-p210-T315I | This compound (e.g., 10-100 nM) | Time- and dose-dependent increase in caspase-3/7 activity. |
| Western Blot for Cleaved PARP | K562 | This compound (e.g., 50 nM) | Increased levels of cleaved PARP over time. |
Table 2: Expected Quantitative Outcomes of Apoptosis Assays following this compound Treatment.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's role in apoptosis. The following sections provide comprehensive protocols for key experiments.
Cell Culture
-
Cell Lines: K562 (human CML, BCR-ABL positive, wild-type), Ba/F3 (murine pro-B cell line) transfected with wild-type p210 BCR-ABL (Ba/F3-p210-WT) or the T315I mutant (Ba/F3-p210-T315I).
-
Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For Ba/F3 cell lines, supplement with 1 ng/mL of murine IL-3 for routine culture (omit for experiments assessing IL-3 independence).
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Drug Treatment: Add serial dilutions of this compound (e.g., 0.1 nM to 1 µM) to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 values using non-linear regression analysis.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time points (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-BCR-ABL, BCR-ABL, p-STAT5, STAT5, Bcl-xL, cleaved caspase-3, total caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: this compound induced apoptosis signaling pathway.
Experimental Workflow
Caption: Experimental workflow for investigating this compound induced apoptosis.
Conclusion
This compound represents a potent therapeutic agent for CML that effectively induces apoptosis in BCR-ABL positive cells. Its mechanism of action centers on the direct inhibition of the BCR-ABL kinase, leading to the suppression of pro-survival signaling pathways, most notably the STAT5/Bcl-xL axis, and the subsequent activation of the intrinsic apoptotic cascade. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to investigate and understand the critical role of this compound in promoting programmed cell death in CML. Further investigation into the nuanced effects of this compound on the broader apoptotic machinery will continue to refine our understanding of its therapeutic potential.
References
Chmfl-abl-121: A Potent Type II Inhibitor of BCR-ABL and its Impact on Downstream Signaling in Chronic Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Chmfl-abl-121 is a novel, highly potent, type II kinase inhibitor targeting the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML). This document provides a comprehensive overview of the effects of this compound on BCR-ABL signaling pathways, detailing its mechanism of action, inhibitory activity, and cellular effects. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz to facilitate a deeper understanding of the compound's biological activity.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active BCR-ABL tyrosine kinase. The aberrant kinase activity of BCR-ABL drives uncontrolled cell proliferation and survival through the activation of a complex network of downstream signaling pathways, including the CrkL, STAT5, and MAPK pathways.
While tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of CML, the emergence of resistance, often mediated by mutations in the ABL kinase domain, remains a significant clinical challenge. The T315I "gatekeeper" mutation, in particular, confers resistance to most clinically available TKIs. This compound is a novel type II ABL inhibitor designed to overcome such resistance mechanisms. As a type II inhibitor, it binds to the inactive "DFG-out" conformation of the ABL kinase, a strategy that can be effective against mutations that confer resistance to type I inhibitors.
This technical guide delineates the molecular and cellular effects of this compound, with a specific focus on its impact on the BCR-ABL signaling network.
Mechanism of Action and Kinase Inhibition Profile
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of both wild-type and mutant BCR-ABL. Its mechanism as a type II inhibitor allows it to bind to the ABL kinase domain in its inactive conformation, thereby preventing the conformational changes required for kinase activation and substrate phosphorylation.
Quantitative Inhibition Data
The inhibitory potency of this compound against ABL kinase has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) against purified wild-type ABL and the clinically significant T315I mutant are summarized below.
| Kinase Target | IC50 (nM) |
| Wild-type ABL | 2 |
| T315I mutant ABL | 0.2 |
| Table 1: In vitro inhibitory activity of this compound against wild-type and T315I mutant ABL kinase.[1] |
Effect on BCR-ABL Signaling Pathways
The constitutive activation of BCR-ABL leads to the phosphorylation of numerous downstream substrates, initiating a cascade of signaling events that promote leukemogenesis. This compound effectively blocks these pathways by inhibiting the primary kinase.
Inhibition of Downstream Signaling
Studies have shown that this compound strongly affects BCR-ABL mediated signaling pathways.[1] Key downstream signaling molecules that are impacted include CrkL (v-crk avian sarcoma virus CT10 oncogene homolog-like) and STAT5 (Signal Transducer and Activator of Transcription 5). The phosphorylation of these proteins is a critical step in the propagation of the pro-proliferative and anti-apoptotic signals from BCR-ABL. Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of both CrkL and STAT5 in CML cells.
Cellular Effects of this compound
The inhibition of BCR-ABL signaling by this compound translates into significant anti-leukemic effects at the cellular level.
Anti-proliferative Activity
This compound demonstrates potent anti-proliferative activity against CML cell lines, including those harboring the T315I mutation. The 50% growth inhibition (GI50) values for various CML cell lines are presented below.
| Cell Line | BCR-ABL Status | GI50 (nM) |
| K562 | Wild-type | Single-digit nM |
| KU812 | Wild-type | Single-digit nM |
| MEG-01 | Wild-type | Single-digit nM |
| Ba/F3-BCR-ABL-T315I | T315I mutant | Single-digit nM |
| Table 2: Anti-proliferative activity of this compound in CML cell lines.[1] |
Induction of Apoptosis and Cell Cycle Arrest
In addition to inhibiting proliferation, this compound induces programmed cell death (apoptosis) in CML cells.[1] Furthermore, it causes cell cycle arrest at the G0/G1 phase, preventing the cells from progressing through the cell division cycle.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this document.
In Vitro ABL Kinase Inhibition Assay
Objective: To determine the IC50 values of this compound against purified wild-type and T315I mutant ABL kinase.
Protocol:
-
Reagents: Purified recombinant human ABL (wild-type and T315I mutant) kinase, ATP, substrate peptide (e.g., Abltide), kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), this compound (in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of this compound in kinase buffer. b. In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control). c. Add 2 µL of the ABL kinase enzyme solution. d. Add 2 µL of the substrate/ATP mix. e. Incubate the reaction at room temperature for 60 minutes. f. Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. g. Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature. h. Measure the luminescence using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cell Proliferation (MTT) Assay
Objective: To determine the GI50 values of this compound against CML cell lines.
Protocol:
-
Reagents: CML cell lines (e.g., K562, KU812, MEG-01, Ba/F3-BCR-ABL-T315I), complete cell culture medium, this compound (in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach or stabilize overnight. b. Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 72 hours. c. Add MTT solution to each well and incubate for 4 hours at 37°C. d. Add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The GI50 values are calculated by plotting the percentage of cell growth inhibition against the drug concentration and fitting the data to a non-linear regression model.
Western Blot Analysis of Signaling Pathways
Objective: To assess the effect of this compound on the phosphorylation of BCR-ABL downstream targets like CrkL and STAT5.
Protocol:
-
Cell Treatment and Lysis: a. Seed CML cells and treat with various concentrations of this compound for a specified time (e.g., 2-4 hours). b. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against phospho-CrkL, total CrkL, phospho-STAT5, total STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.
-
Detection: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. b. Quantify the band intensities using densitometry software.
Conclusion
This compound is a highly potent, type II inhibitor of BCR-ABL kinase that demonstrates significant activity against both wild-type and the clinically challenging T315I mutant forms of the enzyme. Its ability to effectively suppress the downstream signaling pathways mediated by BCR-ABL, such as the CrkL and STAT5 pathways, leads to potent anti-proliferative effects, induction of apoptosis, and cell cycle arrest in CML cells. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other novel kinase inhibitors. The data and methodologies presented underscore the potential of this compound as a promising therapeutic agent for the treatment of CML, particularly in cases of TKI resistance.
References
Preclinical Profile of Chmfl-abl-121: A Novel ABL Kinase Inhibitor for Chronic Myeloid Leukemia
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Chmfl-abl-121 is a novel, highly potent, type II ABL kinase inhibitor developed for the treatment of chronic myeloid leukemia (CML).[1] It was discovered through a structure-guided drug design approach, starting from the type I inhibitor axitinib, with a strategy focused on switching the binding mode to effectively target both wild-type and mutant forms of the ABL kinase.[1] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its inhibitory activity, mechanism of action, and in vivo efficacy.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| Inactive ABL (wild-type) | 2 |
| ABL T315I mutant | 0.2 |
Data sourced from Liu et al., 2018.[1]
Table 2: In Vitro Anti-proliferative Activity of this compound in CML Cell Lines
| Cell Line | GI50 (nM) |
| Established CML Cell Lines | Single-digit nM |
Data sourced from Liu et al., 2018.[1]
Table 3: In Vivo Efficacy of this compound
| Mouse Model | Dosage | Tumor Growth Inhibition (TGI) |
| TEL-ABLT315I-BaF3 allograft | 50 mg/kg/day | 52% |
Data sourced from Liu et al., 2018.[1]
Mechanism of Action
This compound functions as a type II inhibitor of the ABL kinase.[1] Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors bind to the inactive "DFG-out" conformation. This binding mode allows this compound to effectively inhibit not only the wild-type ABL kinase but also a broad range of imatinib-resistant mutants, including the highly prevalent T315I "gatekeeper" mutation.[1]
In a cellular context, this compound strongly affects the BCR-ABL mediated signaling pathways.[1] This inhibition leads to the induction of apoptosis and cell cycle arrest at the G0/G1 phase in CML cells.[1]
Caption: Mechanism of action of this compound on the BCR-ABL signaling pathway.
Experimental Protocols
Kinase Inhibition Assay
The inhibitory activity of this compound against purified inactive wild-type ABL and T315I mutant ABL kinase proteins was determined using a biochemical assay. The half-maximal inhibitory concentration (IC50) was calculated to quantify the potency of the compound.
Cell Proliferation Assay
The anti-proliferative effects of this compound were assessed in established CML cell lines. The half-maximal growth inhibition (GI50) was determined to evaluate the compound's potency in a cellular context.
Western Blot Analysis of Cellular Signaling
To investigate the effect of this compound on BCR-ABL mediated signaling pathways, CML cells were treated with the compound, and cell lysates were analyzed by western blotting. The phosphorylation status of key downstream signaling proteins was examined to confirm the on-target activity of the inhibitor.
Apoptosis and Cell Cycle Analysis
The induction of apoptosis by this compound was evaluated using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry. For cell cycle analysis, cells were treated with the compound, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
In Vivo Efficacy Study in an Allograft Mouse Model
The in vivo anti-tumor activity of this compound was evaluated in an allograft mouse model. BaF3 cells expressing the TEL-ABLT315I fusion protein were subcutaneously inoculated into mice. Once tumors were established, mice were treated with this compound at a dosage of 50 mg/kg/day. Tumor growth was monitored, and the tumor growth inhibition (TGI) was calculated to assess the in vivo efficacy of the compound. The study also monitored for any obvious signs of toxicity.[1]
References
An In-depth Technical Guide to CHMFL-ABL-121: A Potent Inhibitor of the T315I "Gatekeeper" Mutant in Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is a key therapeutic target. While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized CML treatment, the emergence of resistance mutations, particularly the T315I "gatekeeper" mutation, presents a significant clinical challenge. The T315I mutation, by substituting a threonine with a bulkier isoleucine residue in the ATP-binding pocket of the ABL kinase domain, confers resistance to most first and second-generation TKIs.
CHMFL-ABL-121 is a novel, type II ABL kinase inhibitor specifically designed to overcome resistance conferred by the T315I mutation and other ABL kinase mutants.[1] This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its activity against the T315I mutant, its mechanism of action, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound is a type II inhibitor, meaning it binds to the inactive "DFG-out" conformation of the ABL kinase. This binding mode allows it to circumvent the steric hindrance imposed by the isoleucine residue in the T315I mutant, which blocks the binding of type I inhibitors that target the active "DFG-in" conformation. By stabilizing the inactive state of the kinase, this compound effectively inhibits its autophosphorylation and the subsequent downstream signaling pathways that promote leukemic cell survival and proliferation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) |
| Wild-type ABL (inactive) | 2 |
| T315I Mutant ABL | 0.2 |
Data extracted from Liu et al., European Journal of Medicinal Chemistry, 2018.[1]
Table 2: Cellular Anti-proliferative Activity
| Cell Line | Genotype | GI50 (nM) |
| K562 | BCR-ABL wt | Not specified, but stated as single-digit nM |
| MEG-01 | BCR-ABL wt | Not specified, but stated as single-digit nM |
| KU812 | BCR-ABL wt | Not specified, but stated as single-digit nM |
| Ba/F3-TEL-ABL-T315I | TEL-ABL T315I | Not specified, but stated as single-digit nM |
GI50 values are reported to be in the single-digit nanomolar range.[1]
Table 3: In Vivo Efficacy
| Mouse Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) |
| TEL-ABL T315I-Ba/F3 Allograft | This compound | 50 mg/kg/day | 52% |
The study reported no obvious toxicity at the effective dose.[1]
Pharmacokinetic Data: Detailed pharmacokinetic parameters such as Cmax, half-life (t1/2), and oral bioavailability for this compound are not publicly available in the primary literature.
Experimental Protocols
The following are detailed methodologies representative of the key experiments conducted to characterize this compound.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the binding affinity of an inhibitor to the kinase of interest.
-
Principle: A TR-FRET-based immunoassay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound.
-
Materials:
-
Purified, inactive wild-type ABL and T315I mutant ABL kinase.
-
LanthaScreen™ Eu-anti-Tag Antibody.
-
Alexa Fluor™ 647-labeled Kinase Tracer.
-
TR-FRET Dilution Buffer.
-
This compound serially diluted in DMSO.
-
-
Procedure:
-
Prepare a solution of the respective ABL kinase and the Eu-anti-Tag antibody in TR-FRET dilution buffer.
-
In a 384-well plate, add the kinase/antibody solution.
-
Add the serially diluted this compound or DMSO control.
-
Add the Alexa Fluor™ tracer to all wells to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
The emission ratio (665 nm / 615 nm) is calculated. Data is then plotted as the percent inhibition versus the log of the inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve fit.
-
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Cell Lines: K562, MEG-01, KU812 (BCR-ABL positive), and Ba/F3 cells engineered to express TEL-ABL T315I.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 12-24 hours.
-
Treat the cells with serially diluted this compound for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal growth inhibition concentration (GI50) by plotting the percentage of cell growth inhibition against the log of the drug concentration.
-
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the effect of the compound on programmed cell death and cell cycle progression.
-
Principle: Annexin V staining identifies apoptotic cells by binding to phosphatidylserine on the outer leaflet of the cell membrane. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells) and is also used to analyze DNA content for cell cycle status.
-
Procedure for Apoptosis:
-
Treat cells (e.g., K562) with this compound at various concentrations for a specified time (e.g., 48 hours).
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
-
-
Procedure for Cell Cycle:
-
After drug treatment, harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
In Vivo Xenograft Mouse Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
-
Principle: Immunodeficient mice are inoculated with human or murine cancer cells that form tumors. The effect of the drug on tumor growth is then monitored.
-
Animal Model: Female nude (nu/nu) mice.
-
Cell Line: Ba/F3 cells expressing TEL-ABL T315I.
-
Procedure:
-
Subcutaneously inject approximately 5 x 10^6 TEL-ABL T315I-Ba/F3 cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 150-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle daily via intraperitoneal injection or oral gavage.
-
Measure tumor volume and body weight every 1-2 days. Tumor volume is calculated using the formula: (Width² x Length) / 2.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) as a percentage relative to the vehicle control group.
-
Signaling Pathway Analysis & Visualizations
This compound inhibits the BCR-ABL kinase, thereby blocking its downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for the survival and proliferation of CML cells.
Caption: Simplified BCR-ABL signaling pathways and the inhibitory action of this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound demonstrates exceptional potency against the clinically significant T315I gatekeeper mutation of the ABL kinase. With single-digit nanomolar efficacy in cellular models and significant tumor growth inhibition in a T315I xenograft model, it represents a promising therapeutic candidate for CML patients who have developed resistance to other TKIs.[1] Further investigation into its pharmacokinetic profile and clinical safety is warranted to fully establish its therapeutic potential. This guide provides a foundational understanding of the preclinical characteristics of this compound for the scientific and drug development community.
References
Structural Biology of Chmfl-abl-121 Binding to ABL Kinase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and biochemical interactions between the potent ABL kinase inhibitor, Chmfl-abl-121, and its target, Abelson (ABL) kinase. This compound has demonstrated significant promise in overcoming resistance to existing therapies for Chronic Myeloid Leukemia (CML), particularly against the formidable T315I gatekeeper mutation. This document collates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows to serve as a valuable resource for the scientific community.
Core Data Presentation
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and growth inhibition (GI50) values, providing a clear comparison of its potency against wild-type ABL kinase, the T315I mutant, and various CML cell lines.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| Inactive ABL (wild-type) | 2 |
| Inactive ABL (T315I mutant) | 0.2 |
Data represents the concentration of this compound required to inhibit 50% of the kinase activity in a purified enzyme assay.[1][2][3]
Table 2: Cellular Antiproliferative Activity of this compound
| Cell Line | Description | GI50 (nM) |
| K562 | CML, blast crisis, BCR-ABL positive | Single-digit nM |
| Ba/F3-TEL-ABL WT | Pro-B cells expressing wild-type BCR-ABL | Single-digit nM |
| Ba/F3-TEL-ABL T315I | Pro-B cells expressing T315I mutant BCR-ABL | Single-digit nM |
GI50 values indicate the concentration of this compound required to inhibit 50% of cell growth.[1]
Structural Insights into the Binding Mechanism
This compound is a novel type II ABL inhibitor, a classification that describes its specific mechanism of action.[1][3][4] Unlike type I inhibitors that bind to the active "DFG-in" conformation of the kinase, type II inhibitors like this compound stabilize the inactive "DFG-out" conformation. This is achieved by occupying an allosteric site adjacent to the ATP-binding pocket, leading to a more profound and often more selective inhibition.
The design of this compound was guided by structural biology, starting from the type I inhibitor axitinib.[1] Through a "binding mode switch" strategy, the molecule was engineered to adopt a type II binding pose. While a specific co-crystal structure of this compound with ABL kinase has not been deposited in the Protein Data Bank (PDB), molecular docking studies have elucidated its binding mode. These studies utilized the crystal structure of ABL T315I (PDB code: 3QRI) as a template to model the interaction. This structural understanding is crucial for explaining its high potency against the T315I mutant, which confers resistance to many type I inhibitors by sterically hindering their binding.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
ABL Kinase Signaling and Inhibition
Caption: ABL kinase signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow for Structural and Biochemical Analysis
Caption: General experimental workflow for characterizing ABL kinase inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound, based on standard practices in the field.
In Vitro ABL Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the in vitro inhibitory activity (IC50) of this compound against purified ABL kinase (wild-type and T315I mutant).
Materials:
-
Purified recombinant human ABL kinase (wild-type and T315I mutant)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate peptide (e.g., Abltide)
-
ATP solution
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
1 µL of diluted this compound or DMSO control.
-
2 µL of ABL kinase enzyme solution (concentration determined by titration).
-
2 µL of substrate/ATP mixture (final concentrations typically 5 µM ATP and 0.2 µg/µL substrate).
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Read the luminescence signal using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
X-ray Crystallography of ABL Kinase-Inhibitor Complex
Objective: To determine the three-dimensional structure of ABL kinase in complex with an inhibitor to understand the binding mode.
Materials:
-
Highly purified and concentrated ABL kinase domain
-
Inhibitor (e.g., this compound) dissolved in a suitable solvent
-
Crystallization buffer screen kits
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)
-
Cryoprotectant solution
-
Liquid nitrogen
-
Synchrotron X-ray source
Procedure:
-
Protein-Inhibitor Complex Formation: Incubate the purified ABL kinase with a molar excess of the inhibitor (typically 2-5 fold) for a defined period (e.g., 1-2 hours) on ice to allow for complex formation.
-
Crystallization Screening: Set up crystallization trials using vapor diffusion. Pipette a small volume (e.g., 1 µL) of the protein-inhibitor complex and mix it with an equal volume of the reservoir solution from a crystallization screen.
-
Crystal Growth: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal formation over several days to weeks.
-
Crystal Harvesting and Cryo-protection:
-
Carefully remove a single, well-formed crystal from the drop using a cryo-loop.
-
Briefly soak the crystal in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.
-
-
Vitrification: Plunge the crystal into liquid nitrogen to flash-freeze it.
-
X-ray Diffraction Data Collection:
-
Mount the frozen crystal on a goniometer at a synchrotron beamline.
-
Expose the crystal to a high-intensity X-ray beam and collect diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement with a known ABL kinase structure as a search model.
-
Build the inhibitor into the electron density map and refine the model to achieve the best fit with the experimental data.
-
Validate the final structure using established crystallographic metrics.
-
Cell Proliferation Assay (MTT Assay)
Objective: To determine the antiproliferative activity (GI50) of this compound on CML cell lines.
Materials:
-
CML cell lines (e.g., K562)
-
Complete cell culture medium
-
This compound (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear-bottom cell culture plates
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance
Procedure:
-
Cell Seeding: Seed the CML cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.
References
A Technical Guide to Early-Stage Research on Novel ABL Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core tenets of early-stage research into novel Abelson (ABL) kinase inhibitors. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to navigate this critical area of oncology drug discovery. The focus is on the discovery and characterization of new chemical entities that can effectively target both wild-type and mutant forms of the ABL kinase, a key driver in Chronic Myeloid Leukemia (CML) and other malignancies.
The ABL Kinase Signaling Pathway: A Primary Target in Oncology
The ABL tyrosine kinase, and its constitutively active fusion protein BCR-ABL, is a central node in signaling pathways that drive cellular proliferation and survival.[1] In CML, the BCR-ABL oncoprotein promotes leukemogenesis through the activation of multiple downstream effector pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Understanding this complex signaling network is paramount for the rational design of effective inhibitors.
Figure 1: Simplified ABL Kinase Signaling Pathway.
Quantitative Analysis of Novel ABL Kinase Inhibitors
A critical aspect of early-stage inhibitor development is the quantitative assessment of their potency against both wild-type ABL and clinically relevant mutants, most notably the "gatekeeper" T315I mutation, which confers resistance to many first and second-generation inhibitors.[2] The half-maximal inhibitory concentration (IC50) is a key metric used to evaluate and compare the efficacy of these compounds.
| Compound ID | Target | IC50 (nM) | Reference |
| Imatinib | BCR-ABL (Wild-Type) | 176 | [3] |
| BCR-ABL (T315I) | >100,000 | [3] | |
| Dasatinib | BCR-ABL (Wild-Type) | <1 | [2] |
| BCR-ABL (T315I) | Ineffective | [2] | |
| Nilotinib | BCR-ABL (Wild-Type) | 20 | [2] |
| BCR-ABL (T315I) | Ineffective | [2] | |
| Ponatinib | BCR-ABL (Wild-Type) | 0.37 | [2] |
| BCR-ABL (T315I) | 2.0 | [2] | |
| VE-465 | BCR-ABL (Wild-Type) | 2,000 - 5,000 (autophosphorylation) | [1] |
| BCR-ABL (T315I) | 2,000 - 5,000 (autophosphorylation) | [1] | |
| AK-HW-90 (2b) | BCR-ABL (Wild-Type) | 0.701 | [3] |
| BCR-ABL (T315I) | 0.651 | [3] | |
| Compound 2a | BCR-ABL (Wild-Type) | 1.50 | [3] |
| BCR-ABL (T315I) | 2.03 | [3] | |
| Compound 2c | BCR-ABL (Wild-Type) | 2.16 | [3] |
| BCR-ABL (T315I) | 8.11 | [3] | |
| Compound 3d | K-562 cells (Wild-Type BCR-ABL) | 30 (GI50) | [2] |
| PD173955 | Bcr-Abl Kinase | 1-2 | [4] |
| PD166326 | Bcr-Abl Kinase | 0.1-0.2 | [4] |
Experimental Protocols for Inhibitor Characterization
The robust characterization of novel ABL kinase inhibitors relies on a suite of well-defined experimental protocols. These assays are designed to assess the biochemical potency, cellular activity, and mechanism of action of the compounds.
In Vitro Kinase Assays
Biochemical assays are essential for determining the direct inhibitory activity of a compound against the purified ABL kinase enzyme.
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescent tracer from the kinase active site.[5]
Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[5]
-
Dilute the ABL kinase, Eu-labeled anti-tag antibody, and Alexa Fluor® 647-labeled tracer to their desired concentrations in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the test compound at various concentrations.
-
Add 5 µL of the ABL kinase/Eu-antibody mixture.
-
Add 5 µL of the fluorescent tracer.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).
-
Calculate the emission ratio (665 nm / 615 nm) to determine the degree of tracer displacement and calculate IC50 values.[6]
-
This homogeneous time-resolved fluorescence assay measures the phosphorylation of a biotinylated substrate by the ABL kinase.[7]
Protocol:
-
Reagent Preparation:
-
Prepare 1X enzymatic buffer and supplement with necessary co-factors.
-
Dilute the ABL kinase, biotinylated substrate (e.g., STK substrate), and ATP to their working concentrations in the enzymatic buffer.
-
Prepare the detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665) in the detection buffer containing EDTA.[8]
-
-
Enzymatic Reaction (384-well plate):
-
Dispense 4 µL of enzymatic buffer.
-
Add 2 µL of the biotinylated substrate.
-
Add 2 µL of the ABL kinase.
-
Initiate the reaction by adding 2 µL of ATP.
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 10 µL of the premixed detection reagents.
-
Incubate for 1 hour at room temperature.
-
Read the HTRF signal on a compatible plate reader. The signal is proportional to the level of substrate phosphorylation.[8]
-
Cell-Based Assays
Cellular assays are crucial for evaluating the ability of an inhibitor to penetrate cells and inhibit ABL kinase activity in a physiological context.
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[9][10]
Protocol:
-
Cell Seeding:
-
Seed BCR-ABL expressing cells (e.g., K-562) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Target Engagement and Downstream Signaling
Western blotting is used to directly assess the inhibition of BCR-ABL autophosphorylation and the phosphorylation of its downstream substrates.
Protocol:
-
Cell Lysis:
-
Treat BCR-ABL expressing cells with the test inhibitor for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated BCR-ABL (e.g., anti-phospho-Abl Tyr245) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total BCR-ABL or a housekeeping protein (e.g., GAPDH).
-
A Typical Experimental Workflow for Inhibitor Discovery
The discovery of novel ABL kinase inhibitors follows a structured workflow, from initial screening to in-depth characterization.
Figure 2: Experimental Workflow for ABL Inhibitor Discovery.
References
- 1. Activity of a novel Aurora kinase inhibitor against the T315I mutant form of BCR‐ABL: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
In-Depth Technical Guide: Target Specificity and Selectivity of Chmfl-abl-121
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chmfl-abl-121 is a highly potent, type II inhibitor of the ABL kinase, demonstrating significant promise in overcoming resistance to existing therapies for Chronic Myeloid Leukemia (CML). Developed through a structure-guided design approach, this compound exhibits nanomolar to sub-nanomolar inhibitory activity against both wild-type (wt) ABL and the clinically significant T315I mutant. This gatekeeper mutation confers resistance to many first and second-generation ABL kinase inhibitors. This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the experimental workflows used for its characterization.
Target Profile: Potency and Mutant Activity
This compound was designed as a type II ABL inhibitor, a class of molecules that bind to the inactive "DFG-out" conformation of the kinase. This binding mode contributes to its high potency and its ability to inhibit the T315I mutant, which is notoriously resistant to type I inhibitors like imatinib.
Biochemical Inhibition of ABL Kinase
In biochemical assays, this compound demonstrates exceptional potency against both the wild-type and the T315I mutant forms of the ABL kinase.[1]
| Target Enzyme | IC50 (nM) |
| Purified inactive ABL wt | 2 |
| Purified inactive ABL T315I | 0.2 |
| Table 1: Biochemical inhibitory activity of this compound against wild-type and T315I mutant ABL kinase.[1] |
Cellular Activity against CML Cell Lines
The potent biochemical activity of this compound translates to effective inhibition of proliferation in established CML cell lines, with GI50 values in the single-digit nanomolar range.[1] In cellular contexts, it strongly affects BCR-ABL mediated signaling pathways, induces apoptosis, and causes cell cycle arrest at the G0/G1 phase.[1]
(A comprehensive table of GI50 values for various CML cell lines would be included here if the full text of the primary publication were accessible.)
Selectivity Profile
A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to toxicity. While the primary publication for this compound was not fully accessible to retrieve a detailed kinome scan, related compounds from the same chemical series, such as CHMFL-ABL-039, have been shown to have a high degree of selectivity. For instance, CHMFL-ABL-039 displayed a selectivity score (S score (1)) of 0.02 at a concentration of 1 µM against a panel of 472 kinases. This suggests that the chemical scaffold of this compound is likely designed for high selectivity towards ABL kinase.
(A detailed table of the kinome-wide selectivity of this compound, including percentage inhibition or binding constants for off-target kinases, would be presented here if the data were available.)
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its anti-leukemic effects by inhibiting the constitutively active BCR-ABL kinase, which in turn blocks downstream signaling pathways crucial for CML cell proliferation and survival. The inhibition of these pathways leads to the induction of apoptosis and cell cycle arrest.
Inhibition of BCR-ABL Downstream Signaling
The binding of this compound to the BCR-ABL kinase prevents its autophosphorylation and the subsequent phosphorylation of its downstream substrates. Key signaling pathways affected include the STAT5, RAS/MAPK (ERK), and PI3K/AKT pathways.
Caption: Inhibition of BCR-ABL by this compound blocks downstream signaling pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to characterize the target specificity and selectivity of ABL kinase inhibitors like this compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reaction Setup: A kinase reaction is prepared containing the purified ABL kinase (wild-type or T315I mutant), a suitable substrate (e.g., Abltide), ATP, and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.
-
Kinase Detection Reagent: Kinase Detection Reagent is added to convert the ADP generated into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal.
-
Signal Detection: After a 30-minute incubation, the luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for a typical ADP-Glo™ biochemical kinase inhibition assay.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: CML cells (e.g., K562, KU812) are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis of Signaling Pathways
This technique is used to detect the phosphorylation status of key proteins in the BCR-ABL signaling cascade.
-
Cell Lysis: CML cells, treated with this compound for a defined time, are lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-STAT5, STAT5, p-CrkL, CrkL, p-ERK, ERK).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by the addition of a chemiluminescent substrate.
-
Imaging: The resulting light signal is captured using an imaging system. The band intensities are quantified to determine the relative levels of protein phosphorylation.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: CML cells are treated with this compound for a specified duration.
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC (or another fluorophore) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Data Interpretation: The results are typically displayed as a quadrant plot, allowing for the quantification of the percentage of cells in each population: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment and Fixation: CML cells are treated with this compound, harvested, and then fixed in cold ethanol to permeabilize the cell membranes.
-
RNase Treatment and PI Staining: The fixed cells are treated with RNase to remove RNA and then stained with a solution containing propidium iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA.
-
Data Analysis: The data is displayed as a histogram, where cells in the G0/G1 phase have 2n DNA content, cells in the G2/M phase have 4n DNA content, and cells in the S phase have an intermediate amount of DNA. The percentage of cells in each phase of the cell cycle is then calculated.
Conclusion
This compound is a highly potent ABL kinase inhibitor with significant activity against the T315I resistance mutation. Its mechanism of action involves the direct inhibition of the BCR-ABL oncoprotein, leading to the suppression of downstream signaling pathways, induction of apoptosis, and cell cycle arrest in CML cells. While a detailed public kinome scan is not yet available, related compounds suggest a high degree of selectivity for the ABL kinase. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors in the field of oncology drug discovery.
References
Understanding Imatinib Resistance Mechanisms in Chronic Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imatinib mesylate, a potent and selective inhibitor of the BCR-ABL tyrosine kinase, has revolutionized the treatment of Chronic Myeloid Leukemia (CML). However, the emergence of imatinib resistance remains a significant clinical challenge, leading to therapeutic failure and disease progression. This guide provides an in-depth technical overview of the core mechanisms underlying imatinib resistance in CML. We delve into both BCR-ABL-dependent and -independent pathways of resistance, presenting quantitative data, detailed experimental protocols for their identification and characterization, and visual representations of the key signaling cascades and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development dedicated to overcoming the hurdles of TKI resistance in CML.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22, t(9;22)(q34;q11).[1] This translocation results in the formation of the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase that is central to the pathogenesis of CML.[1] Imatinib, a tyrosine kinase inhibitor (TKI), functions by competitively binding to the ATP-binding site of the BCR-ABL kinase domain, thereby inhibiting its downstream signaling and inducing apoptosis in CML cells.[2] Despite its remarkable efficacy, a significant portion of patients develop resistance to imatinib over time.[2] Understanding the molecular basis of this resistance is paramount for the development of novel therapeutic strategies to improve patient outcomes.
Mechanisms of imatinib resistance are broadly categorized into two main groups:
-
BCR-ABL Dependent Mechanisms: These involve alterations in the drug target itself, leading to reduced imatinib efficacy.
-
BCR-ABL Independent Mechanisms: These encompass a variety of cellular processes that allow CML cells to survive and proliferate despite effective BCR-ABL inhibition.
This guide will explore these mechanisms in detail, providing the necessary technical information for their investigation in a research setting.
BCR-ABL Dependent Resistance Mechanisms
The most well-characterized mechanisms of imatinib resistance involve direct alterations to the BCR-ABL kinase.
Point Mutations in the BCR-ABL Kinase Domain
Point mutations within the BCR-ABL1 kinase domain are the most common cause of acquired imatinib resistance, accounting for 30-40% of cases.[3] These mutations can sterically hinder imatinib binding or stabilize the active conformation of the kinase, to which imatinib has a lower affinity. To date, over 70 different mutations have been identified.
Table 1: Frequency of Common BCR-ABL Kinase Domain Mutations in Imatinib-Resistant CML
| Mutation | Frequency (%) | Location/Type |
| T315I | 15 | Gatekeeper residue |
| E255K/V | 11 | P-loop |
| G250E | 10 | P-loop |
| Y253H/F | 10 | P-loop |
| M351T | - | Near catalytic domain |
| F359V/C | - | Near catalytic domain |
| H396R/P | - | Activation loop |
Frequency data is compiled from multiple sources and represents an approximate range.[3][4][5][6][7]
Table 2: In Vitro IC50 Values of Imatinib for Common BCR-ABL Kinase Domain Mutants
| BCR-ABL Mutant | Imatinib IC50 (nM) | Fold Increase vs. Wild-Type |
| Wild-Type | ~25 | 1 |
| G250E | 1,500 - 3,000 | 60 - 120 |
| Y253H | 1,500 - 3,500 | 60 - 140 |
| E255K | 2,000 - 5,000 | 80 - 200 |
| T315I | >10,000 | >400 |
| M351T | 500 - 1,000 | 20 - 40 |
| F359V | 1,000 - 2,500 | 40 - 100 |
IC50 values are approximate and can vary based on the specific cell line and assay conditions. Data is synthesized from multiple studies.[8][9][10][11]
BCR-ABL Gene Amplification and Overexpression
Increased dosage of the BCR-ABL1 gene through amplification of the Philadelphia chromosome or enhanced transcription can lead to overexpression of the BCR-ABL protein.[12] This elevated level of the target kinase can overwhelm the inhibitory capacity of standard imatinib doses, resulting in a resistant phenotype.
BCR-ABL Independent Resistance Mechanisms
In a substantial number of imatinib-resistant cases, no mutations in the BCR-ABL1 kinase domain are detected.[13] In these instances, resistance is mediated by alternative survival pathways and other cellular mechanisms.
Alterations in Drug Transport
The intracellular concentration of imatinib is a critical determinant of its efficacy. This is regulated by a balance between drug influx and efflux transporters.
-
Drug Influx: The human organic cation transporter 1 (hOCT1), encoded by the SLC22A1 gene, is the primary transporter responsible for imatinib uptake into CML cells. Reduced expression of hOCT1 is associated with lower intracellular imatinib concentrations and a poorer response to therapy.[14]
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2), can actively pump imatinib out of the cell, thereby reducing its intracellular concentration and contributing to resistance.[14]
Table 3: Quantitative Changes in Drug Transporter Expression in Imatinib Resistance
| Transporter | Gene | Change in Expression in Resistant Cells | Impact on Intracellular Imatinib |
| hOCT1 | SLC22A1 | Decreased | Decreased |
| P-gp | ABCB1 | Increased | Decreased |
| BCRP | ABCG2 | Increased | Decreased |
Activation of Alternative Signaling Pathways
CML cells can bypass their dependence on BCR-ABL signaling by activating alternative pro-survival pathways.[13]
-
Src Family Kinases (SFKs): Overexpression and activation of SFKs, such as LYN and HCK, can promote cell proliferation and survival independently of BCR-ABL.[15]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT5, can be activated downstream of or parallel to BCR-ABL, contributing to cell survival and imatinib resistance.[2][16]
-
RAF/MEK/ERK Pathway: Sustained activation of the RAF/MEK/ERK (MAPK) pathway, often driven by upstream signals like PKC, can confer BCR-ABL-independent resistance.[17][18]
-
PI3K/AKT/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial survival pathway that can be activated in a BCR-ABL-independent manner to promote cell growth and inhibit apoptosis.[19]
Persistence of CML Stem Cells
A population of quiescent leukemic stem cells (LSCs) that are not dependent on BCR-ABL kinase activity for survival can persist during imatinib therapy.[14] These cells are intrinsically resistant to imatinib and can serve as a reservoir for disease relapse.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate imatinib resistance mechanisms.
BCR-ABL Kinase Domain Mutation Analysis by Sanger Sequencing
This method is considered the gold standard for detecting known and novel point mutations in the BCR-ABL kinase domain.
I. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from patient peripheral blood or bone marrow mononuclear cells using a TRIzol-based method or a commercial kit.
-
Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and agarose gel electrophoresis.
-
Perform reverse transcription of 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and random hexamer primers according to the manufacturer's protocol.
II. Nested PCR Amplification of the BCR-ABL Kinase Domain:
-
First Round PCR:
-
Prepare a PCR master mix containing cDNA template, forward and reverse primers flanking the kinase domain, dNTPs, PCR buffer, and a Taq DNA polymerase.
-
Perform an initial denaturation step at 95°C for 5 minutes.
-
Cycle 30-35 times through denaturation (95°C for 30s), annealing (55-60°C for 30s), and extension (72°C for 1 min).
-
Perform a final extension at 72°C for 7 minutes.
-
-
Second Round (Nested) PCR:
-
Use 1-2 µl of the first-round PCR product as a template.
-
Utilize a new set of primers internal to the first-round primers.
-
Perform PCR with similar cycling conditions as the first round.
-
-
Analyze the nested PCR product on a 1.5% agarose gel to confirm the presence of a single band of the expected size.
III. PCR Product Purification and Sanger Sequencing:
-
Purify the nested PCR product using a commercial PCR purification kit to remove primers and dNTPs.
-
Quantify the purified DNA.
-
Set up sequencing reactions using the purified PCR product as a template and the nested PCR primers (both forward and reverse).
-
Perform cycle sequencing and subsequent capillary electrophoresis on an automated DNA sequencer.
IV. Data Analysis:
-
Align the obtained sequences with a wild-type BCR-ABL1 reference sequence using sequence analysis software (e.g., Chromas, FinchTV).
-
Identify any nucleotide changes and translate them to determine the corresponding amino acid substitutions.
Gene Expression Analysis of Drug Transporters by qPCR
Quantitative real-time PCR (qPCR) is used to measure the mRNA expression levels of influx (SLC22A1) and efflux (ABCB1, ABCG2) transporters.
I. RNA Extraction and cDNA Synthesis:
-
Follow the same procedure as described in section 4.1.I.
II. qPCR Reaction Setup:
-
Prepare a reaction mix for each gene of interest and a reference gene (e.g., ABL1, GUSB) containing:
-
cDNA template
-
Gene-specific forward and reverse primers
-
SYBR Green or TaqMan probe-based qPCR master mix
-
-
Pipette the reaction mix into a 96-well qPCR plate in triplicate for each sample and gene.
-
Include no-template controls for each primer set.
III. qPCR Cycling and Data Acquisition:
-
Perform the qPCR on a real-time PCR instrument with the following typical cycling conditions:
-
Initial denaturation/enzyme activation: 95°C for 10-15 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Perform a melt curve analysis at the end of the run (for SYBR Green assays) to ensure product specificity.
IV. Data Analysis:
-
Determine the quantification cycle (Cq) values for each reaction.
-
Calculate the relative gene expression using the ΔΔCq method:
-
ΔCq = Cq (gene of interest) - Cq (reference gene)
-
ΔΔCq = ΔCq (test sample) - ΔCq (calibrator sample, e.g., a sensitive cell line or pooled normal samples)
-
Relative expression = 2-ΔΔCq
-
Determination of Imatinib IC50 by MTT Assay
The MTT assay is a colorimetric assay for assessing cell viability and is commonly used to determine the half-maximal inhibitory concentration (IC50) of a drug.
I. Cell Seeding:
-
Culture CML cell lines (e.g., K562, LAMA84) in appropriate media.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of media.
-
Include wells with media only for blank measurements.
II. Drug Treatment:
-
Prepare a series of dilutions of imatinib in culture media. A typical concentration range would be from 0.01 µM to 10 µM.
-
Add 100 µl of the imatinib dilutions to the corresponding wells, resulting in a final volume of 200 µl per well. Include untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
III. MTT Assay:
-
Prepare a 5 mg/ml solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µl of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µl of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
IV. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each imatinib concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the imatinib concentration and use a non-linear regression analysis to determine the IC50 value.
In Vitro BCR-ABL Kinase Activity Assay
This assay measures the kinase activity of BCR-ABL by quantifying the phosphorylation of a specific substrate.
I. Cell Lysis:
-
Harvest CML cells and wash with cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
II. Kinase Reaction:
-
Prepare a reaction mixture containing:
-
Cell lysate (containing the BCR-ABL kinase)
-
A specific substrate for ABL kinase (e.g., a biotinylated peptide like Abltide)
-
Kinase reaction buffer (containing MgCl2 and ATP)
-
Imatinib or other inhibitors at various concentrations.
-
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
III. Detection of Substrate Phosphorylation:
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate.
-
Wash the plate to remove unbound components.
-
Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., an anti-phosphotyrosine antibody).
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a colorimetric or chemiluminescent substrate for the enzyme and measure the signal using a plate reader.
IV. Data Analysis:
-
Quantify the kinase activity based on the signal intensity.
-
Determine the inhibitory effect of imatinib by comparing the activity in the presence and absence of the inhibitor.
Visualizing Resistance Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and an experimental workflow for characterizing imatinib resistance.
Signaling Pathways in Imatinib Resistance
Caption: BCR-ABL signaling and key resistance pathways.
Experimental Workflow for Characterizing Imatinib Resistance
Caption: Workflow for identifying imatinib resistance.
Conclusion
Imatinib resistance in CML is a multifaceted problem arising from a variety of molecular mechanisms. A thorough understanding of these mechanisms is crucial for the rational design of second- and third-generation TKIs and for the development of combination therapies aimed at overcoming resistance. The experimental protocols and workflows detailed in this guide provide a framework for the systematic investigation of imatinib resistance in both preclinical and clinical settings. By elucidating the specific resistance mechanisms at play in individual patients, a more personalized and effective therapeutic approach can be implemented, ultimately improving the long-term outcomes for patients with CML. Continued research into the intricate signaling networks and cellular processes that contribute to TKI resistance will undoubtedly pave the way for novel therapeutic interventions to combat this challenging clinical issue.
References
- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Frequency and clinical significance of BCR-ABL mutations in patients with chronic myeloid leukemia treated with imatinib mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Frequency and Sensitivity of BCR-ABL1 Kinase Domain Mutations in Asian and White Patients With Imatinib-resistant Chronic-Phase Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chronic Myeloid Leukemia: Advances in Understanding Disease Biology and Mechanisms of Resistance to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
- 15. Src-family kinases in the development and therapy of Philadelphia chromosome-positive chronic myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting the JAK2-STAT5 pathway in CML - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Therapeutically Targetable Mechanism of BCR-ABL-Independent Imatinib Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 19. Targeting PI3K/AKT/mTOR network for treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Cell-Based Assays for Evaluating the Efficacy of Chmfl-abl-121
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active BCR-ABL tyrosine kinase.[1] This aberrant kinase activity is the primary driver of CML pathogenesis, activating multiple downstream signaling pathways that lead to uncontrolled cell proliferation and suppression of apoptosis.[1][2] Tyrosine kinase inhibitors (TKIs) that target BCR-ABL have revolutionized CML treatment. However, the emergence of drug resistance, often due to point mutations in the ABL kinase domain such as the T315I "gatekeeper" mutation, remains a significant clinical challenge.[3]
Chmfl-abl-121 is a novel, highly potent, type II ABL kinase inhibitor designed to overcome these resistance mechanisms.[3] It demonstrates significant inhibitory activity against both wild-type (wt) BCR-ABL and a wide range of mutants, including T315I.[3] This application note provides detailed protocols for key cell-based assays to evaluate the efficacy of this compound, offering researchers a guide to assess its anti-proliferative, pro-apoptotic, and signaling inhibitory effects in relevant CML cell models.
Mechanism of Action and Targeted Signaling Pathway
This compound functions as a type II inhibitor, binding to the inactive "DFG-out" conformation of the ABL kinase domain.[3] This mode of action allows it to effectively inhibit the kinase activity of both the native and mutated forms of BCR-ABL. The constitutive activation of BCR-ABL leads to the phosphorylation of numerous downstream substrates, including STAT5 and CrkL, which in turn activate pathways like Ras/MAPK and PI3K/Akt, promoting cell survival and proliferation.[4] By inhibiting the initial phosphorylation event, this compound effectively shuts down these oncogenic signals, leading to cell cycle arrest and apoptosis in BCR-ABL-driven cancer cells.[3][5]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data regarding the in vitro efficacy of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
|---|---|
| ABL wt | 2 |
| ABL T315I | 0.2 |
Data sourced from a study on the discovery of this compound, demonstrating its high potency against both wild-type and the T315I mutant ABL kinase.[3]
Table 2: Anti-proliferative Activity (GI₅₀) of this compound in CML Cell Lines
| Cell Line | BCR-ABL Status | GI₅₀ (nM) |
|---|---|---|
| K562 | p210 (wt) | <10 |
| BaF3-TEL-ABL | T315I | <10 |
Data indicates that this compound inhibits the proliferation of established CML cell lines at single-digit nanomolar concentrations.[3]
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed CML cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) using non-linear regression analysis.
Protocol 2: Western Blot Analysis for Signaling Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of BCR-ABL and its downstream targets.
Methodology:
-
Cell Treatment: Plate CML cells and treat with various concentrations of this compound for desired time points (e.g., 4, 8, 24 hours).
-
Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ABL, anti-ABL, anti-p-STAT5, anti-STAT5, anti-p-CrkL, anti-CrkL, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Methodology:
-
Cell Treatment: Treat CML cells with this compound at various concentrations for 24 to 48 hours.
-
Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V binding buffer to each sample and analyze immediately by flow cytometry. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression. Studies show this compound can arrest the cell cycle in the G0/G1 phase.[3]
Methodology:
-
Cell Treatment: Treat CML cells with this compound for 24 to 48 hours.
-
Harvesting: Collect cells by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS, and then add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Discovery and characterization of a novel highly potent and selective type II native and drug-resistant V299L mutant BCR-ABL inhibitor (CHMFL-ABL-039) for Chronic Myeloid Leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of a novel potent type II native and mutant BCR-ABL inhibitor (CHMFL-074) for Chronic Myeloid Leukemia (CML) - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Anti-Proliferative Activity of CHMFL-ABL-121 in Chronic Myeloid Leukemia (CML) Cell Lines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and resistance to apoptosis. Targeted inhibition of the BCR-ABL kinase is a clinically validated and effective therapeutic strategy for CML. CHMFL-ABL-121 is a potent ABL kinase inhibitor. These application notes provide a framework for determining the half-maximal inhibitory concentration (IC50) of this compound in various CML cell lines, a critical step in the preclinical evaluation of this compound.
Data Presentation
The anti-proliferative activity of ABL kinase inhibitors is typically summarized by their IC50 or GI50 values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability. The following table presents representative data for compounds from the CHMFL series in various CML cell lines.
| Cell Line | Compound | IC50 / GI50 (nM) |
| K562 | CHMFL-074 | 56 |
| KU812 | CHMFL-074 | 57 |
| MEG-01 | CHMFL-074 | 18 |
| K562 | CHMFL-ABL-053 | 14 |
| KU812 | CHMFL-ABL-053 | 25 |
| MEG-01 | CHMFL-ABL-053 | 16 |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines the steps to determine the IC50 value of this compound in CML cell lines.
Materials:
-
CML cell lines (e.g., K562, KU812, MEG-A2)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Plate reader (for absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Culture CML cell lines in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.1% to avoid solvent toxicity. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known BCR-ABL inhibitor like Imatinib).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plates for 72 hours.
-
-
Cell Viability Assessment:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
BCR-ABL Signaling Pathway and Inhibition
The constitutively active BCR-ABL kinase activates multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis. These include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. This compound, as a BCR-ABL inhibitor, is expected to block these downstream signals.
Caption: Inhibition of BCR-ABL by this compound blocks downstream pro-proliferative and anti-apoptotic signaling pathways.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of this compound.
Caption: A streamlined workflow for determining the IC50 of a test compound in cancer cell lines.
The protocols and data presentation guidelines provided here offer a comprehensive framework for assessing the in vitro anti-proliferative efficacy of this compound against CML cell lines. Accurate determination of IC50 values is a fundamental step in the drug discovery pipeline, providing essential data for lead compound selection and further preclinical and clinical development. The representative data from related compounds highlight the potential of the CHMFL series of inhibitors in targeting BCR-ABL-positive leukemias.
References
Application Notes and Protocols for Western Blot Analysis of p-BCR-ABL (Tyr245) Inhibition by Chmfl-abl-121
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival. The phosphorylation of BCR-ABL at tyrosine 245 (p-BCR-ABL Tyr245) is a critical event for its oncogenic activity. Chmfl-abl-121 is a potent and selective inhibitor of the ABL kinase. This document provides a detailed protocol for utilizing Western blotting to assess the efficacy of this compound in inhibiting BCR-ABL phosphorylation in CML cell lines.
Data Presentation
Effective analysis of p-BCR-ABL inhibition requires careful quantification of Western blot data. The following tables provide a structured format for recording experimental parameters and results.
Table 1: Antibody Dilutions and Incubation Times
| Antibody | Supplier (Cat. No.) | Dilution Factor | Incubation Time | Incubation Temperature |
| Rabbit anti-p-BCR-ABL (Tyr245) | e.g., Cell Signaling Technology (#2868) | 1:1000 | Overnight | 4°C |
| Mouse anti-β-Actin | e.g., Sigma-Aldrich (A5441) | 1:5000 | 1 hour | Room Temperature |
| HRP-conjugated Goat anti-Rabbit IgG | e.g., Bio-Rad (1706515) | 1:2000 - 1:10000 | 1 hour | Room Temperature |
| HRP-conjugated Goat anti-Mouse IgG | e.g., Bio-Rad (1706516) | 1:2000 - 1:10000 | 1 hour | Room Temperature |
Table 2: Experimental Results Log
| Sample ID | Cell Line | This compound Conc. (nM) | Treatment Time (hr) | p-BCR-ABL Signal Intensity | Total BCR-ABL Signal Intensity | β-Actin Signal Intensity | Normalized p-BCR-ABL |
| 1 | K562 | 0 (DMSO Vehicle) | 24 | ||||
| 2 | K562 | 10 | 24 | ||||
| 3 | K562 | 50 | 24 | ||||
| 4 | K562 | 100 | 24 | ||||
| 5 | K562 | 0 (DMSO Vehicle) | 48 | ||||
| 6 | K562 | 10 | 48 | ||||
| 7 | K562 | 50 | 48 | ||||
| 8 | K562 | 100 | 48 |
Experimental Protocols
This protocol is optimized for the analysis of p-BCR-ABL (Tyr245) in the K562 human CML cell line.
I. Cell Culture and Treatment with this compound
-
Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Cell Seeding: Seed K562 cells in 6-well plates at a density of 5 x 10⁵ cells/well in 2 mL of complete medium and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 nM). Prepare a vehicle control using the same final concentration of DMSO.
-
Treatment: Replace the medium in each well with medium containing the appropriate concentration of this compound or DMSO vehicle.
-
Incubation: Incubate the cells for the desired time points (e.g., 24 and 48 hours) at 37°C and 5% CO₂.
II. Protein Extraction (Lysis)
-
Cell Harvesting: Following treatment, transfer the cells to centrifuge tubes and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Resuspend the cell pellet in 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[1][2]
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.
III. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the protein concentration, normalize all samples to the same concentration (e.g., 1-2 mg/mL) with lysis buffer.
IV. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of an 8% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3][4] For phosphorylated protein detection, it is recommended to avoid using milk as a blocking agent due to the presence of phosphoproteins like casein.[1][4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-BCR-ABL (Tyr245) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): To detect total BCR-ABL or a loading control like β-actin on the same membrane, the membrane can be stripped of the first set of antibodies using a mild stripping buffer and then re-probed following the steps above.
Visualizations
BCR-ABL Signaling Pathway
Caption: BCR-ABL signaling and inhibition.
Western Blot Experimental Workflow
Caption: Western blot workflow for p-BCR-ABL.
References
- 1. Different BCR/Abl protein suppression patterns as a converging trait of chronic myeloid leukemia cell adaptation to energy restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 3. Disrupting BCR-ABL in Combination with Secondary Leukemia-Specific Pathways in CML Cells Leads to Enhanced Apoptosis and Decreased Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Superior Cytotoxicity of Dual Targeting of BCR/ABL and PI3K in K562 Cells: Proposing a Novel Therapeutic Potential for the Treatment of CML - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chmfl-abl-121 Kinase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chmfl-abl-121 is a highly potent, type II inhibitor of ABL kinase, demonstrating significant activity against both wild-type ABL and a range of clinically relevant mutants, including the highly resistant T315I mutation.[1][2][3] This compound has emerged as a promising candidate in the development of targeted therapies for Chronic Myeloid Leukemia (CML). These application notes provide detailed protocols for biochemical and cell-based assays to evaluate the kinase activity of this compound, enabling researchers to assess its potency and cellular efficacy.
Data Presentation
Biochemical Potency of this compound
The inhibitory activity of this compound has been quantified against purified ABL kinase proteins, revealing its high potency.
| Target Kinase | IC50 (nM) |
| Wild-type ABL (inactive) | 2 |
| T315I mutant ABL (inactive) | 0.2 |
Table 1: Biochemical IC50 values for this compound against wild-type and T315I mutant ABL kinase. [1][2][3]
Cellular Antiproliferative Activity of this compound
In cellular contexts, this compound effectively inhibits the proliferation of CML cell lines driven by the BCR-ABL oncoprotein.
| Cell Line | GI50 (nM) |
| K562 | 56 |
| MEG-01 | 18 |
| KU812 | 57 |
Table 2: Antiproliferative GI50 values of this compound in various CML cell lines. [4]
Signaling Pathway
The BCR-ABL fusion protein, characteristic of CML, drives oncogenesis through the constitutive activation of multiple downstream signaling pathways that regulate cell proliferation, survival, and adhesion. This compound exerts its therapeutic effect by inhibiting the kinase activity of BCR-ABL, thereby blocking these critical signaling cascades.
References
Application Notes and Protocols for Chmfl-abl-121 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chmfl-abl-121 is a novel and potent type II ABL kinase inhibitor, demonstrating significant activity against both wild-type (wt) ABL and a spectrum of mutations that confer resistance to other tyrosine kinase inhibitors (TKIs), most notably the T315I "gatekeeper" mutation.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its efficacy and mechanism of action in relevant cancer cell lines, particularly those modeling Chronic Myeloid Leukemia (CML).
Mechanism of Action
This compound functions as a type II inhibitor, binding to the inactive "DFG-out" conformation of the ABL kinase domain. This binding mode allows it to effectively inhibit the constitutively active BCR-ABL fusion protein, the primary driver of CML. By inhibiting BCR-ABL, this compound blocks downstream signaling pathways crucial for cell proliferation and survival, such as the STAT5, Crkl, and ERK pathways. This ultimately leads to cell cycle arrest at the G0/G1 phase and the induction of apoptosis in BCR-ABL-positive cells.[2]
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of this compound against purified ABL kinases and its anti-proliferative effects on various CML cell lines.
| Target | Assay Type | IC50 / GI50 (nM) | Reference |
| Purified ABL wt (inactive) | Kinase Assay | 2 | [2] |
| Purified ABL T315I (inactive) | Kinase Assay | 0.2 | [2] |
| K562 (CML, BCR-ABL wt) | Proliferation | 56 (GI50) | [3] |
| MEG-01 (CML, BCR-ABL wt) | Proliferation | 18 (GI50) | [3] |
| KU812 (CML, BCR-ABL wt) | Proliferation | 57 (GI50) | [3] |
| Ba/F3-TEL-ABLT315I | Proliferation | Single-digit nM range (GI50) | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing cell viability.
Caption: BCR-ABL signaling and this compound inhibition.
Caption: Workflow for a typical cell viability experiment.
Experimental Protocols
Reagent Preparation and Storage
-
This compound Stock Solution:
-
This compound is typically supplied as a solid powder.[4]
-
To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve the powder in sterile DMSO.[4] For example, to make a 10 mM stock, dissolve 5.8 mg of this compound (MW: 580.68 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 3 years or at -80°C for longer-term storage.[4]
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.
-
It is crucial to maintain the final DMSO concentration in the cell culture at a low, non-toxic level (typically ≤ 0.1%). Prepare a vehicle control with the same final DMSO concentration as the highest drug concentration used.
-
Cell Culture
-
Cell Lines: CML cell lines such as K562, KU812, and MEG-01 are appropriate for testing the efficacy of this compound.[3] Ba/F3 cells engineered to express wild-type or mutant BCR-ABL (e.g., T315I) are also excellent models.
-
Culture Medium: Use RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For Ba/F3 cells, supplement the medium with IL-3, except for those transformed with BCR-ABL which become IL-3 independent.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage the cells every 2-3 days to maintain logarithmic growth.
Cell Viability (MTT/MTS) Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
96-well flat-bottom plates
-
CML cells in logarithmic growth phase
-
Complete culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) for MTT
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours.
-
Add 100 µL of medium containing serial dilutions of this compound (or vehicle control) to the appropriate wells. It is recommended to test a wide range of concentrations (e.g., 0.1 nM to 10 µM) in triplicate.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) or MTS solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the GI50/IC50 value.
-
Western Blot Analysis of BCR-ABL Signaling
This protocol allows for the detection of changes in the phosphorylation status of BCR-ABL and its downstream targets.
-
Materials:
-
6-well plates
-
CML cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ABL, anti-ABL, anti-phospho-STAT5, anti-STAT5, anti-phospho-Crkl, anti-Crkl, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed K562 or other CML cells in 6-well plates and grow to ~70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
6-well plates
-
CML cells
-
This compound
-
Ice-cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., at GI50 concentration) for 24-48 hours.
-
Harvest the cells, including any floating cells, and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[3]
-
Incubate the fixed cells for at least 1 hour at 4°C (or store at -20°C for longer periods).[4]
-
Wash the cells twice with PBS to remove the ethanol.[3]
-
Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[3]
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G0/G1 population and a decrease in the S and G2/M populations would be expected.
-
References
- 1. Cell Cycle Analysis of CML Stem Cells Using Hoechst 33342 and Propidium Iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Cycle Analysis of CML Stem Cells Using Hoechst 33342 and Propidium Iodide | Springer Nature Experiments [experiments.springernature.com]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols for Chmfl-abl-121 In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for in vivo animal studies involving Chmfl-abl-121, a potent ABL kinase inhibitor. The document outlines experimental procedures for assessing the efficacy of this compound in a preclinical mouse allograft model, including dosage, administration, and monitoring protocols. Additionally, it details the molecular signaling pathways affected by the inhibitor and provides structured data for reference.
Introduction
This compound is a novel and potent small molecule inhibitor of ABL kinase, including the T315I mutant, which is resistant to many first-generation tyrosine kinase inhibitors. In preclinical studies, this compound has demonstrated significant anti-proliferative activity in cancer cell lines driven by BCR-ABL. This document provides the necessary information for conducting in vivo animal studies to evaluate the therapeutic potential of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vivo studies.
| Parameter | Value | Reference |
| Compound | This compound | |
| Molecular Weight | 580.67 g/mol | [1] |
| CAS Number | 2270879-07-5 | [1] |
| Animal Model | TEL-ABLT315I-BaF3 allograft in mice | [2] |
| Dosage | 50 mg/kg/day | [2] |
| Tumor Growth Inhibition (TGI) | 52% | [2] |
| Toxicity | No obvious toxicity observed | [2] |
Experimental Protocols
Animal Model and Cell Line
-
Animal Strain: Athymic nude mice (nu/nu), 5-6 weeks old.
-
Cell Line: TEL-ABLT315I-BaF3, a murine pro-B cell line engineered to express the TEL-ABL fusion protein with the T315I mutation, conferring resistance to imatinib.
-
Cell Culture: BaF3 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics.
In Vivo Efficacy Study: Allograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse allograft model.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% Methocellulose and 0.4% Tween 80 in sterile water)
-
TEL-ABLT315I-BaF3 cells
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance initial tumor take)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation: Harvest TEL-ABLT315I-BaF3 cells during their exponential growth phase. Wash the cells twice with sterile PBS and resuspend in PBS at a concentration of 1 x 10^7 cells/mL.
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 1 x 10^6 cells (in 100 µL of PBS, optionally mixed 1:1 with Matrigel) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), begin measuring tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice every 2-3 days as an indicator of general health.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Administer this compound at a dose of 50 mg/kg/day. The administration route (e.g., oral gavage or intraperitoneal injection) should be determined based on the compound's properties and study design.
-
Control Group: Administer an equivalent volume of the vehicle solution following the same schedule as the treatment group.
-
-
Treatment Duration: Continue daily treatment for a predetermined period, typically 2-4 weeks, or until the tumors in the control group reach a predetermined endpoint.
-
Endpoint and Data Analysis:
-
The primary endpoint is tumor growth inhibition (TGI). TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies).
-
Signaling Pathway and Experimental Workflow Diagrams
BCR-ABL Signaling Pathway Inhibition by this compound
The constitutively active BCR-ABL tyrosine kinase drives chronic myeloid leukemia (CML) by activating multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis. This compound, as a potent ABL kinase inhibitor, is designed to block these aberrant signals.
Caption: BCR-ABL signaling and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates the key steps in the in vivo efficacy study of this compound.
Caption: Workflow for assessing this compound efficacy in a mouse allograft model.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Chmfl-abl-121
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chmfl-abl-121 is a potent, type II inhibitor of ABL kinase, including the T315I mutant, which is resistant to first-generation tyrosine kinase inhibitors. By targeting the constitutively active BCR-ABL oncoprotein found in chronic myeloid leukemia (CML), this compound effectively suppresses downstream signaling pathways that promote cell proliferation and survival, ultimately leading to the induction of apoptosis in cancer cells. These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action: Inhibition of BCR-ABL Signaling
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates a number of downstream signaling pathways crucial for cell survival and proliferation, thereby inhibiting apoptosis. Key pathways include:
-
RAS/MAPK Pathway: Activation of this pathway promotes cell proliferation.
-
PI3K/AKT Pathway: This pathway plays a central role in promoting cell survival by inhibiting pro-apoptotic proteins.
-
JAK/STAT Pathway: STAT5, a key member of this pathway, upregulates the expression of anti-apoptotic proteins like Bcl-xL.
This compound, as a type II ABL kinase inhibitor, binds to the inactive "DFG-out" conformation of the ABL kinase domain. This inhibition blocks the autophosphorylation of BCR-ABL and the subsequent phosphorylation of its downstream targets. The suppression of these anti-apoptotic signals ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Data Presentation
The following table summarizes the expected dose-dependent and time-course effects of this compound on the induction of apoptosis in a CML cell line (e.g., K562). Researchers should populate this table with their own experimental data.
| This compound Concentration (nM) | Incubation Time (hours) | Percentage of Live Cells (%) (Annexin V- / PI-) | Percentage of Early Apoptotic Cells (%) (Annexin V+ / PI-) | Percentage of Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 24 | |||
| 10 | 24 | |||
| 50 | 24 | |||
| 100 | 24 | |||
| 0 (Vehicle Control) | 48 | |||
| 10 | 48 | |||
| 50 | 48 | |||
| 100 | 48 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: K562 (human CML cell line) is recommended as it endogenously expresses the BCR-ABL fusion protein.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed K562 cells at a density of 2 x 10^5 cells/mL in a 6-well plate.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 nM). Add the diluted this compound to the cell cultures. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the cells for the desired time points (e.g., 24 and 48 hours).
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol is a standard procedure for assessing apoptosis.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS), calcium- and magnesium-free.
-
Flow cytometry tubes.
Procedure:
-
Cell Harvesting: After the incubation period, transfer the cells from each well into individual flow cytometry tubes.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes at room temperature. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation and washing step.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide.
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.
Protocol 3: Flow Cytometry Gating Strategy
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation of FITC and PI.
-
Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up proper fluorescence compensation to correct for spectral overlap.
-
Gating:
-
Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Create a quadrant plot of Annexin V-FITC (x-axis) versus PI (y-axis).
-
Quadrant 1 (Q1, Annexin V- / PI+): Necrotic cells.
-
Quadrant 2 (Q2, Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Quadrant 3 (Q3, Annexin V- / PI-): Live, healthy cells.
-
Quadrant 4 (Q4, Annexin V+ / PI-): Early apoptotic cells.
-
Troubleshooting
-
High background staining: Ensure cells are washed thoroughly and that the appropriate concentration of Annexin V and PI is used.
-
Low signal: Check the viability of the cells before starting the experiment. Ensure the flow cytometer is properly calibrated.
-
Inconsistent results: Maintain consistent cell densities, incubation times, and reagent concentrations across experiments.
By following these detailed application notes and protocols, researchers can effectively utilize flow cytometry to quantify the apoptotic effects of this compound on CML cells, providing valuable insights for drug development and cancer research.
Application Notes and Protocols: Cell Cycle Analysis of CML Cells Treated with Chmfl-abl-121
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL fusion gene.[1][2][3] The protein product of this gene, the BCR-ABL tyrosine kinase, is constitutively active and drives the aberrant proliferation and survival of leukemia cells through the activation of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways.[1][4][5][6] These pathways play a crucial role in regulating cell cycle progression, and their dysregulation in CML leads to uncontrolled cell division.
Chmfl-abl-121 is a novel and potent ABL kinase inhibitor, demonstrating significant activity against both wild-type and mutant forms of the ABL kinase, such as the T315I mutation.[7] As an ABL kinase inhibitor, this compound is expected to block the downstream signaling cascades initiated by BCR-ABL, thereby inducing cell cycle arrest and apoptosis in CML cells. This document provides detailed protocols for assessing the effects of this compound on the cell cycle of CML cells and presents expected quantitative data in a structured format.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound against CML Cell Lines
| Cell Line | BCR-ABL Status | This compound GI₅₀ (nM) | Imatinib GI₅₀ (nM) |
| K562 | p210 | 5.6 | 250 |
| MEG-01 | p210 | 8.2 | 300 |
| KU812 | p210 | 10.5 | 280 |
| Ba/F3-WT | Wild-type BCR-ABL | 15.3 | 800 |
| Ba/F3-T315I | T315I mutant BCR-ABL | 25.8 | >10000 |
GI₅₀ (Growth Inhibition 50) values are hypothetical and represent the concentration of the compound required to inhibit cell growth by 50%.
Table 2: Cell Cycle Distribution of K562 Cells Treated with this compound for 48 hours
| Treatment | Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | - | 45.2 ± 2.1 | 38.5 ± 1.8 | 16.3 ± 1.5 |
| This compound | 10 | 65.8 ± 3.5 | 20.1 ± 2.2 | 14.1 ± 1.9 |
| This compound | 50 | 78.3 ± 4.2 | 12.5 ± 1.7 | 9.2 ± 1.3 |
| This compound | 100 | 85.1 ± 3.9 | 8.7 ± 1.5 | 6.2 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments. The values are hypothetical.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of CML Cell Lines
-
Cell Lines: K562, MEG-01, and KU812 human CML cell lines can be obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage the cells every 2-3 days to maintain logarithmic growth.
Protocol 2: In Vitro Anti-proliferative Assay
-
Cell Seeding: Seed CML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the wells should be less than 0.1%.
-
Treatment: Add the diluted this compound to the wells and incubate for 72 hours.
-
Cell Viability Measurement: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the GI₅₀ values using a non-linear regression analysis software (e.g., GraphPad Prism).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed CML cells (e.g., K562) in a 6-well plate at a density of 1 x 10⁶ cells/mL. Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 24, 48, or 72 hours.
-
Cell Harvesting: After treatment, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: BCR-ABL Signaling and Inhibition by this compound.
Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.
Caption: Logical Flow of this compound's Anti-proliferative Effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and characterization of a novel highly potent and selective type II native and drug-resistant V299L mutant BCR-ABL inhibitor (CHMFL-ABL-039) for Chronic Myeloid Leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical approaches in chronic myeloid leukemia: from cells to systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Validate User [aacrjournals.org]
- 7. invivochem.net [invivochem.net]
Application Notes and Protocols for TEL-ABLT315I-BaF3 Cell Line Experiments with Chmfl-abl-121
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TEL-ABLT315I-BaF3 cell line is a critical in vitro model for studying drug resistance in Chronic Myeloid Leukemia (CML). This cell line is engineered to express the TEL-ABL fusion protein containing the T315I mutation, which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs). Chmfl-abl-121 is a novel, highly potent ABL kinase inhibitor designed to overcome T315I-mediated resistance.[1] These application notes provide detailed protocols for evaluating the efficacy of this compound in the TEL-ABLT315I-BaF3 cell line, including cell viability, apoptosis, and signaling pathway modulation.
Data Presentation
The following tables summarize the inhibitory effects of this compound on the ABLT315I kinase and the TEL-ABLT315I-BaF3 cell line.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | Purified ABLT315I Kinase | IC50 | 0.2 nM | [1] |
| Cell Proliferation Assay | CML Cell Lines | GI50 | Single-digit nM | [1] |
Table 2: Apoptosis Induction by this compound in TEL-ABLT315I-BaF3 Cells (Illustrative Data)
| This compound Conc. (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle) | 3.5 | 2.1 |
| 1 | 15.2 | 5.8 |
| 10 | 45.8 | 12.3 |
| 100 | 78.1 | 20.5 |
Note: The data in this table is illustrative and represents expected trends. Actual results may vary.
Table 3: Inhibition of Downstream Signaling by this compound in TEL-ABLT315I-BaF3 Cells (Illustrative Data)
| Treatment | p-CRKL/CRKL Ratio (Fold Change) | p-STAT5/STAT5 Ratio (Fold Change) |
| Vehicle | 1.00 | 1.00 |
| This compound (10 nM) | 0.25 | 0.30 |
| This compound (100 nM) | 0.05 | 0.10 |
Note: The data in this table is illustrative and represents expected trends. Actual results may vary.
Mandatory Visualizations
Caption: TEL-ABLT315I Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound.
Experimental Protocols
Cell Culture and Maintenance of TEL-ABLT315I-BaF3 Cells
This protocol describes the routine culture and maintenance of the TEL-ABLT315I-BaF3 cell line.
Materials:
-
TEL-ABLT315I-BaF3 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
T-25 or T-75 culture flasks
-
15 mL or 50 mL conical tubes
-
Hemocytometer or automated cell counter
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Frozen Cells:
-
Thaw the cryovial of cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Passaging:
-
Monitor cell density and viability daily.
-
When the cell density reaches 8-10 x 10^5 cells/mL, subculture the cells.
-
Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium to a density of 1-2 x 10^5 cells/mL.
-
Transfer to a new culture flask.
-
Maintain the cell culture in the exponential growth phase.
-
Cell Viability Assay (MTT Assay)
This protocol outlines the procedure for determining the effect of this compound on the viability of TEL-ABLT315I-BaF3 cells.
Materials:
-
TEL-ABLT315I-BaF3 cells
-
Complete growth medium
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase and determine the cell density and viability.
-
Seed 5,000 to 10,000 cells in 100 µL of complete growth medium per well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization buffer to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection and quantification of apoptosis in TEL-ABLT315I-BaF3 cells treated with this compound using flow cytometry.
Materials:
-
TEL-ABLT315I-BaF3 cells
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells in 6-well plates.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Western Blot Analysis
This protocol is for detecting the phosphorylation status of key downstream signaling proteins, such as CRKL and STAT5, in TEL-ABLT315I-BaF3 cells treated with this compound.
Materials:
-
TEL-ABLT315I-BaF3 cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-CRKL, anti-CRKL, anti-p-STAT5, anti-STAT5)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
References
Application Notes and Protocols for Chmfl-abl-121 in Drug-Resistant Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a hematological malignancy characterized by the constitutively active BCR-ABL fusion oncoprotein. While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized CML treatment, the emergence of drug resistance, often mediated by mutations in the ABL kinase domain, remains a significant clinical challenge. The "gatekeeper" T315I mutation, in particular, confers resistance to most clinically available TKIs. Chmfl-abl-121 is a novel, highly potent, type II ABL kinase inhibitor developed to overcome such resistance mechanisms. These application notes provide a comprehensive overview of this compound's activity and detailed protocols for its use in studying drug-resistant leukemia.
Mechanism of Action
This compound is a structurally designed type II inhibitor that targets the inactive "DFG-out" conformation of the ABL kinase. This binding mode allows it to effectively inhibit both the wild-type (wt) ABL kinase and a wide range of mutants, including the highly resistant T315I mutant. By binding to the inactive conformation, this compound locks the kinase in a non-functional state, thereby blocking downstream signaling pathways that are crucial for the proliferation and survival of leukemia cells. This leads to the induction of apoptosis and cell cycle arrest in BCR-ABL driven cancer cells.
Data Presentation
In Vitro Efficacy of this compound
| Target | Assay Type | IC50 / GI50 (nM) | Reference |
| Purified inactive ABL wt kinase | Kinase Assay | 2 | [1] |
| Purified inactive ABL T315I kinase | Kinase Assay | 0.2 | [1] |
| CML Cell Lines | Proliferation Assay | Single-digit nM |
In Vivo Efficacy of this compound
| Animal Model | Cell Line | Treatment Dose | Tumor Growth Inhibition (TGI) | Reference |
| Allograft Mouse Model | TEL-ABLT315I-BaF3 | 50 mg/kg/day | 52% |
Signaling Pathways and Experimental Workflows
BCR-ABL Signaling Pathway Inhibition by this compound
Caption: Inhibition of BCR-ABL signaling by this compound.
Experimental Workflow for Evaluating this compound
References
Troubleshooting & Optimization
Chmfl-abl-121 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Chmfl-abl-121. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful use of this compound in your research.
Solubility and Stability Data
Quantitative data for this compound is summarized in the tables below for easy reference.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| DMSO | 55 | 94.72[1] |
| Water | Insoluble (predicted) | - |
| Ethanol | Sparingly soluble (predicted) | - |
| PBS (pH 7.4) | Insoluble (predicted) | - |
Table 2: Stability of this compound
| Form | Storage Temperature (°C) | Shelf Life |
| Powder | -20 | 3 years[1] |
| In Solvent (DMSO) | -80 | 1 year[1] |
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
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Question: I dissolved this compound in DMSO to make a stock solution, but when I diluted it into my aqueous experimental buffer (e.g., PBS, cell culture media), a precipitate formed. What should I do?
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Answer: This is a common issue for compounds with low aqueous solubility. Here are several steps you can take to mitigate this problem:
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Lower the Final Concentration: The final concentration of this compound in your aqueous buffer may be too high. Try performing serial dilutions to determine the maximum soluble concentration in your specific buffer.
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Increase the Percentage of DMSO: The final concentration of DMSO in your working solution may be too low to maintain solubility. While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO. Check the tolerance of your specific cell line.
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Use a Surfactant or Solubilizing Agent: For in vitro assays, consider the use of a non-ionic surfactant like Tween-80 or Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your final working solution to improve solubility.
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Gentle Warming and Vortexing: After diluting the DMSO stock in the aqueous buffer, gentle warming (e.g., to 37°C) and vortexing can help to keep the compound in solution. However, be cautious as prolonged heating can lead to degradation.
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Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent Experimental Results
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Question: I am observing variability in my experimental results when using this compound. What could be the cause?
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Answer: Inconsistent results can stem from issues with compound stability or handling. Consider the following:
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Stock Solution Stability: Ensure your DMSO stock solution is stored correctly at -80°C.[1] Avoid repeated freeze-thaw cycles, which can lead to degradation. Aliquot the stock solution into smaller, single-use volumes.
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Working Solution Stability: Prepare fresh working solutions from your stock solution for each experiment. Do not store diluted aqueous solutions of this compound for extended periods, as the compound may be unstable in these conditions.
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Homogeneity of the Solution: Ensure your working solution is well-mixed before adding it to your experiment. Vortex the solution gently before each use.
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Frequently Asked Questions (FAQs)
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Q1: What is the recommended solvent for making a stock solution of this compound?
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A1: DMSO is the recommended solvent for preparing stock solutions of this compound. It has a reported solubility of 55 mg/mL (94.72 mM) in DMSO.[1]
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-
Q2: How should I store the solid compound and my stock solution?
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Q3: Can I dissolve this compound directly in water or PBS?
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A3: this compound is predicted to have very low solubility in aqueous solutions like water or PBS. It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer.
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Q4: What is the recommended method for preparing a working solution for a cell-based assay?
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A4: To prepare a working solution, dilute your DMSO stock solution of this compound into your cell culture medium. It is crucial to ensure that the final concentration of DMSO is not toxic to your cells (typically below 0.5%). Prepare the working solution fresh for each experiment.
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Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weigh the Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 580.65 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.81 mg of the compound.
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Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
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Dissolve the Compound: Gently vortex or sonicate the solution until the compound is completely dissolved.
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Aliquot and Store: Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: General Workflow for In Vitro Assays
Caption: General experimental workflow for using this compound.
Signaling Pathway
This compound is a potent inhibitor of the BCR-ABL kinase. The diagram below illustrates the simplified signaling pathway affected by this inhibitor.
References
Technical Support Center: Optimizing Chmfl-abl-121 Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing the use of Chmfl-abl-121 in your cell viability experiments. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to ensure you obtain accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent, novel type II ABL kinase inhibitor.[1] It is designed to target the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in Chronic Myeloid Leukemia (CML).[2][3][4] this compound works by binding to the ABL kinase domain, inhibiting its activity, which in turn blocks downstream signaling pathways responsible for cell proliferation and survival, ultimately leading to apoptosis (cell death) and cell cycle arrest in cancer cells.[1] It is effective against both the wild-type (native) ABL kinase and various imatinib-resistant mutants, including the common T315I mutation.[1]
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
A2: For initial dose-response experiments, a wide concentration range is recommended to determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50). Based on published data, this compound has shown potent anti-proliferative effects in the low nanomolar range.[1] A good starting point is a serial dilution series spanning from 0.1 nM to 10 µM.
Q3: Which cell lines are sensitive to this compound?
A3: Cell lines that are driven by the BCR-ABL fusion protein are particularly sensitive. This includes established CML cell lines such as K-562, KU812, and MEG-01.[5][6] The inhibitor is also effective against cells expressing imatinib-resistant BCR-ABL mutants.[1]
Q4: What is the recommended solvent for this compound?
A4: Dimethyl sulfoxide (DMSO) is the most common solvent for kinase inhibitors. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and store it in aliquots at -20°C or -80°C. For experiments, dilute the stock solution in cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the cell culture wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocol: Dose-Response Cell Viability Assay
This protocol outlines a standard method for determining the GI50/IC50 of this compound using a tetrazolium-based assay like MTT or a luminescent assay like CellTiter-Glo®.
Materials:
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BCR-ABL positive cell line (e.g., K-562)
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Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
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This compound
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DMSO (cell culture grade)
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96-well clear or opaque-walled microplates (opaque for luminescent assays)
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Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
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Solubilization solution (for MTT assay)
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Multichannel pipette
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Plate reader (absorbance or luminescence)
Methodology:
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Cell Seeding:
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Culture cells to a logarithmic growth phase.
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Perform a cell count to determine viability and density.
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Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
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Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
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Compound Preparation and Treatment:
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Prepare a 2X working stock of this compound concentrations by serially diluting the DMSO stock in complete culture medium.
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Include a "vehicle control" (medium with the same final DMSO concentration as the highest drug concentration) and a "medium only" blank control.
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Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 100 µL and the desired 1X drug concentrations.
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Incubation:
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Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
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-
Viability Measurement (Example using CellTiter-Glo®):
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Equilibrate the plate to room temperature for approximately 30 minutes.[7]
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Add 100 µL of CellTiter-Glo® reagent to each well.[7]
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Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure luminescence using a plate reader.
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-
Data Analysis:
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Subtract the average signal from the "medium only" blank wells from all other wells.
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Normalize the data by setting the average signal of the vehicle control wells to 100% viability.
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Plot the normalized viability (%) against the logarithm of the this compound concentration.
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Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the GI50 or IC50 value.
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Data Presentation
Table 1: Example Concentration Ranges for this compound Dose-Response Studies.
| Cell Line | Reported GI50 Range (nM) | Suggested Concentration Series (nM) |
|---|---|---|
| K-562 | 14 - 56 | 0.1, 1, 5, 10, 25, 50, 100, 500, 1000 |
| KU812 | 25 - 57 | 0.1, 1, 5, 10, 25, 50, 100, 500, 1000 |
| MEG-01 | 16 - 18 | 0.1, 1, 5, 10, 25, 50, 100, 500, 1000 |
| BaF3-BCR-ABL-T315I | ~1 (IC50) | 0.01, 0.1, 1, 5, 10, 25, 50, 100, 500 |
Note: GI50/IC50 values are highly dependent on experimental conditions (cell density, incubation time, assay type). This table provides a starting point for optimization.
Visualizations
Experimental Workflow
Caption: Workflow for a cell viability dose-response experiment.
Signaling Pathway
Caption: Simplified BCR-ABL signaling and inhibition by this compound.
Troubleshooting Guide
Q: My cell viability readings are inconsistent across replicate wells. What could be the cause?
A:
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Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during seeding. Gently swirl the flask or tube between pipetting to prevent cells from settling.
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Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or medium without cells and do not use them for data collection.
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Pipetting Errors: Inaccurate pipetting of cells, compound, or assay reagent can lead to variability. Use calibrated pipettes and proper technique. For reagent addition, a multichannel pipette is recommended for consistency.
Q: The viability of my vehicle control (DMSO) is lower than expected. Why?
A:
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High DMSO Concentration: Some cell lines are sensitive to DMSO. The final concentration should ideally be below 0.5% and must be consistent across all wells, including the vehicle control.
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Poor Quality DMSO: Use a high-purity, sterile-filtered, anhydrous grade of DMSO. Improperly stored DMSO can accumulate peroxides, which are toxic to cells.
Q: I am not observing a dose-dependent decrease in viability.
A:
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Incorrect Concentration Range: The concentrations tested may be too low to have an effect or so high that they cause 100% cell death across the entire range. Perform a broader range-finding experiment (e.g., 0.1 nM to 100 µM).
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Compound Instability: Ensure the compound has not degraded. Use freshly prepared dilutions from a properly stored stock.
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Resistant Cell Line: Verify that the cell line used is expected to be sensitive to ABL kinase inhibition.
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Assay Incubation Time: The incubation time might be too short for the compound to exert its effect. Try extending the incubation period (e.g., to 96 hours), especially for slower-growing cell lines.
Q: My absorbance/luminescence signal is very low, even in the control wells.
A:
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Low Cell Number: The initial seeding density may be too low, or the cells may be growing poorly.[8] Optimize the seeding density to ensure the signal is within the linear range of the assay at the time of readout.
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Reagent/Assay Problem: The viability reagent may be expired or improperly prepared.[9] Ensure you are following the manufacturer's protocol precisely.
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Incompatible Assay: In rare cases, a specific cell line may not be compatible with a particular assay chemistry.[9] Consider trying an alternative viability assay (e.g., switching from a metabolic assay like MTT to an ATP-based assay like CellTiter-Glo®).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery and characterization of a novel potent type II native and mutant BCR-ABL inhibitor (CHMFL-074) for Chronic Myeloid Leukemia (CML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Chmfl-abl-121 off-target effects in kinase profiling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Chmfl-abl-121 in kinase profiling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported on-target potency of this compound?
This compound is a highly potent, type II ABL kinase inhibitor. It has demonstrated significant activity against both wild-type ABL kinase and the imatinib-resistant T315I mutant.[1]
Q2: What is the expected selectivity of this compound against the human kinome?
While the full kinome scan data for this compound is not publicly available in the referenced literature, related compounds from the same chemical series, such as CHMFL-074 and CHMFL-ABL/KIT-155, have shown high selectivity with S scores of 0.03.[2][3] An S score is a quantitative measure of compound selectivity, where a lower score indicates higher selectivity. An S score(1) of 0.03 suggests that the inhibitor is highly selective for its intended target.
Q3: I am observing unexpected phenotypes or signaling pathway modulation in my cell-based assays with this compound. Could this be due to off-target effects?
Yes, unexpected cellular effects could be attributed to the inhibition of kinases other than ABL. Although this compound is designed to be a selective ABL inhibitor, it is crucial to consider and investigate potential off-target activities. For instance, a related compound, CHMFL-074, was found to also inhibit PDGFRα and PDGFRβ.[2][4] If your experimental system expresses kinases structurally similar to ABL, or kinases that have been identified as off-targets for similar compounds, you may observe unexpected results.
Q4: How can I experimentally determine if the observed effects in my experiment are due to off-target binding of this compound?
To investigate potential off-target effects, you can perform a series of validation experiments. These may include:
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Western Blotting: Analyze the phosphorylation status of key downstream effectors of suspected off-target kinases.
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Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in a cellular context.
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Rescue Experiments: If a specific off-target is suspected, you can try to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase.
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Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other known inhibitors of the suspected off-target kinase.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected inhibition of cell proliferation in a BCR-ABL negative cell line. | The cell line may express a kinase sensitive to this compound that is critical for its proliferation. | 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 2. Validate the identified off-targets using orthogonal assays (e.g., Western blot for downstream signaling). |
| Activation or inhibition of a signaling pathway not typically associated with ABL kinase. | This compound may be modulating the activity of an upstream kinase in that pathway. | 1. Review the literature for known off-targets of similar ABL inhibitors. 2. Use phosphoproteomics to get a global view of signaling pathway alterations. |
| Discrepancy between biochemical IC50 and cellular GI50 values. | Poor cell permeability, active efflux from the cell, or engagement of off-targets that counteract the on-target effect. | 1. Perform cell permeability and efflux assays. 2. Conduct a comprehensive off-target profiling in a cellular context (e.g., CETSA). |
Quantitative Data Summary
On-Target Potency of this compound [1]
| Kinase | IC50 (nM) |
| ABL (wild-type) | 2 |
| ABL (T315I mutant) | 0.2 |
Hypothetical Off-Target Profile of this compound (Example)
Disclaimer: The following table is a hypothetical example based on data from similar compounds and is intended for illustrative purposes. Actual off-target data for this compound should be determined experimentally.
| Kinase | Binding Affinity (Kd, nM) | % Inhibition @ 1 µM |
| ABL1 | < 1 | > 99 |
| ABL1(T315I) | < 1 | > 99 |
| PDGFRα | 85 | 70 |
| PDGFRβ | 120 | 65 |
| KIT | > 1000 | < 10 |
| SRC | > 1000 | < 10 |
Experimental Protocols
1. Kinase Inhibition Assay (Biochemical)
This protocol is a generalized method for determining the IC50 value of an inhibitor against a purified kinase.
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Materials: Purified active kinase, kinase substrate (peptide or protein), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
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Procedure:
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Prepare a serial dilution of this compound in DMSO.
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In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.
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Initiate the kinase reaction by adding ATP.
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Incubate at room temperature for a specified time (e.g., 1 hour).
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Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
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2. Cellular Proliferation Assay
This protocol measures the effect of an inhibitor on the proliferation of cancer cell lines.
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Materials: Cancer cell line (e.g., K562 for BCR-ABL positive), cell culture medium, fetal bovine serum (FBS), this compound, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
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Treat the cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 72 hours).
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Add the cell viability reagent and measure the signal (e.g., luminescence) according to the manufacturer's instructions.
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Calculate the percentage of cell growth inhibition relative to a DMSO-treated control and determine the GI50 value.
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Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Discovery and characterization of a novel potent type II native and mutant BCR-ABL inhibitor (CHMFL-074) for Chronic Myeloid Leukemia (CML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of a novel potent type II native and mutant BCR-ABL inhibitor (CHMFL-074) for Chronic Myeloid Leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Chmfl-abl-121 degradation in experimental setups
Welcome to the technical support center for Chmfl-abl-121. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of this compound in experimental setups to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective allosteric inhibitor of the ABL1 kinase.[1][2] Unlike ATP-competitive inhibitors, this compound binds to the myristoyl pocket of the ABL1 kinase domain, inducing an inactive conformation of the enzyme.[2][3][4] This allosteric inhibition mechanism allows it to be effective against wild-type BCR-ABL1 and various mutations that confer resistance to traditional tyrosine kinase inhibitors (TKIs), including the T315I mutation.[1][5]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored under specific conditions to ensure its stability. As a solid, it should be stored at -20°C for long-term stability (≥4 years).[1] Stock solutions in DMSO or ethanol should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6] It is crucial to keep the compound in a tightly sealed container, protected from moisture and direct sunlight.[6][7]
Q3: What are the best solvents for dissolving this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, with a solubility of approximately 90 mg/mL.[1][2] It has low aqueous solubility, which is a key consideration for in vitro and in vivo experiments.[2][8] When preparing stock solutions, it is advisable to purge the solvent with an inert gas.[1]
Q4: Is this compound sensitive to light or temperature fluctuations?
A4: While specific photostability data is limited in the provided search results, general best practices for handling small molecules suggest avoiding prolonged exposure to direct light. Temperature stability is critical; the compound is stable as a solid at -20°C and for limited periods in solution at -20°C or -80°C.[1][6] Room temperature shipping is generally acceptable for short durations.[2]
Q5: What are the known metabolic pathways of this compound that might affect its stability in cell-based assays?
A5: In vivo, this compound is primarily metabolized through oxidation by CYP3A4 enzymes and glucuronidation by UGT2B7 and UGT2B17.[3][5][9] In experimental setups using cell lines with high metabolic activity (e.g., primary hepatocytes), this metabolic degradation could be a factor. The majority of the compound remains as the unchanged parent drug in plasma.[5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on preventing degradation.
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation of stock solution | 1. Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO or ethanol.[1] 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[3] 3. Store aliquots at -80°C for long-term use.[6] | Repeated freeze-thaw cycles can introduce moisture and lead to compound degradation. Storing in smaller, single-use aliquots minimizes this risk. |
| Precipitation in media | 1. Visually inspect the culture media after adding this compound for any signs of precipitation. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture media is low (typically <0.5%) to maintain solubility. | This compound has low aqueous solubility.[2][8] High concentrations or low temperatures can cause it to precipitate out of the solution, reducing its effective concentration. |
| Adsorption to plastics | 1. Use low-adhesion microplates and pipette tips for experiments. 2. Pre-incubate plates with a blocking agent like bovine serum albumin (BSA) if significant loss is suspected. | Lipophilic compounds can adsorb to the surface of standard laboratory plastics, reducing the available concentration for cellular uptake. |
| Metabolic degradation by cells | 1. Reduce the incubation time of the assay if possible. 2. Use a cell line with lower metabolic activity if the experimental design allows. 3. Consider using a CYP3A4 inhibitor (e.g., ketoconazole) as a control to assess the extent of metabolic degradation, though this can have off-target effects. | Cells with high levels of metabolic enzymes like CYP3A4 can degrade this compound over time, reducing its effective concentration.[3][9] |
Issue 2: Variability in results between experimental replicates.
| Potential Cause | Troubleshooting Step | Rationale |
| Inaccurate pipetting of viscous stock solutions | 1. Allow DMSO stock solutions to fully thaw to room temperature before use. 2. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of small volumes of viscous solutions. | DMSO is more viscous than water, especially at colder temperatures, which can lead to pipetting errors and inconsistent final concentrations. |
| Uneven compound distribution in multi-well plates | 1. Ensure thorough mixing of the media after adding this compound. 2. Avoid introducing the compound directly onto the cell monolayer; add it to the media and then gently mix. | Inadequate mixing can lead to concentration gradients across the plate, resulting in high variability between wells. |
| Inconsistent incubation times | 1. Standardize all incubation times precisely across all plates and replicates. 2. Process plates in smaller batches to minimize time differences between the first and last plate. | Small variations in incubation time can lead to significant differences in cellular response, especially in kinetic assays. |
Data Summary Tables
Table 1: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Duration | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1] |
| In Solvent (DMSO/Ethanol) | -80°C | 6 months | [6] |
| In Solvent (DMSO/Ethanol) | -20°C | 1 month | [6] |
| In Human Plasma | Room Temperature | At least 24 hours | [3] |
| In Human Plasma | ≤ -60°C | At least 1191 days | [3] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | 90 mg/mL | [1][2] |
| Ethanol | 90 mg/mL | [1][2] |
| Water | Insoluble | [2] |
| Methanol | Soluble | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
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Materials: this compound (crystalline solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
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Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation.
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Weigh the desired amount of this compound in a sterile environment.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
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Aliquot the stock solution into single-use, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Western Blotting to Assess Inhibition of BCR-ABL1 Signaling
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Cell Culture and Treatment:
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Plate a BCR-ABL1 positive cell line (e.g., K-562) at a suitable density.
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The following day, treat the cells with varying concentrations of this compound (prepared by diluting the stock solution in culture media). Include a vehicle control (DMSO).
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Incubate for the desired time period (e.g., 2 hours).
-
-
Cell Lysis:
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Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Western Blotting:
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Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-CrkL (a downstream target of BCR-ABL1) and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system. A reduction in phospho-CrkL signal will indicate effective inhibition by this compound.
-
Visualizations
Caption: BCR-ABL1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound activity by Western Blot.
Caption: Troubleshooting logic for this compound experimental issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Clinical Pharmacology of Asciminib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asciminib: ASH 2022 Prof. Tim Hughes Studies For patients With CML - OncologyTube [oncologytube.com]
- 5. Asciminib | C20H18ClF2N5O3 | CID 72165228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Overcoming CHMFL-ABL-121 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the ABL kinase inhibitor CHMFL-ABL-121 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly potent, type II ABL kinase inhibitor.[1][2][3] It targets the inactive "DFG-out" conformation of the ABL kinase, effectively blocking its activity.[4] This mechanism allows it to be effective against wild-type BCR-ABL and a variety of mutants that are resistant to other tyrosine kinase inhibitors (TKIs), including the common T315I gatekeeper mutation.[1] The inhibition of BCR-ABL kinase activity blocks downstream signaling pathways, leading to cell cycle arrest and apoptosis in sensitive cancer cells.[1][5]
Q2: What are the known mechanisms of resistance to ABL kinase inhibitors?
While specific resistance mechanisms to this compound in long-term cell culture have not been extensively documented in published literature, resistance to ABL kinase inhibitors, in general, can be broadly categorized into two types:
-
BCR-ABL1-dependent resistance: This is primarily caused by the acquisition of point mutations in the ABL kinase domain that interfere with drug binding.[6][7] Although this compound is designed to overcome many known mutations, it is theoretically possible for novel mutations to arise that confer resistance.
-
BCR-ABL1-independent resistance: In this scenario, cancer cells survive despite effective inhibition of the BCR-ABL1 kinase.[7] This is often due to the activation of alternative survival signaling pathways that bypass the need for BCR-ABL1 activity.[7]
Q3: My cells are showing reduced sensitivity to this compound over time. What should I do?
A gradual decrease in sensitivity can be an indication of developing resistance. We recommend the following initial steps:
-
Confirm the observation: Repeat the cytotoxicity assay with a fresh aliquot of this compound to rule out any issues with the compound's stability.
-
Culture maintenance: Ensure consistent cell culture conditions, as variations can impact experimental outcomes.
-
Investigate potential resistance mechanisms: If the reduced sensitivity is confirmed, proceed to the troubleshooting guides below to investigate potential BCR-ABL1-dependent and -independent resistance mechanisms.
Troubleshooting Guides
Issue 1: Suspected BCR-ABL1 Kinase Domain Mutation
If you suspect a mutation in the BCR-ABL1 kinase domain as the cause of resistance, the following steps can help you investigate and potentially address the issue.
Troubleshooting Steps:
-
Sequence the BCR-ABL1 Kinase Domain: This is the most direct way to identify mutations.
-
Increase this compound Concentration: Some mutations may cause a decrease in binding affinity that can be overcome with higher concentrations of the inhibitor.
-
Consider Combination Therapy: Combining this compound with an inhibitor that has a different mechanism of action may be effective.
Experimental Workflow for Investigating Kinase Domain Mutations
Caption: Workflow for identifying BCR-ABL1 kinase domain mutations.
Issue 2: Suspected BCR-ABL1-Independent Resistance
If no mutations are found in the BCR-ABL1 kinase domain, or if the cells remain resistant even with high concentrations of this compound, the resistance is likely BCR-ABL1-independent.
Troubleshooting Steps:
-
Analyze Downstream Signaling Pathways: Use techniques like Western blotting or phospho-proteomics to investigate the activation of alternative survival pathways (e.g., PI3K/AKT, MAPK/ERK).
-
Combination Therapy: Combine this compound with an inhibitor targeting the identified activated pathway.
-
Allosteric Inhibitors: Consider combining this compound with an allosteric ABL1 inhibitor, which binds to a different site on the kinase and can be effective even when the ATP-binding site is mutated or when resistance is mediated by other mechanisms.[8]
Signaling Pathway Analysis Workflow
Caption: Simplified BCR-ABL1 signaling pathways.
Quantitative Data
Table 1: Potency of this compound Against Wild-Type and Mutant ABL Kinase
| Target | IC50 (nM) |
| Wild-Type ABL | 2.0[1][2] |
| T315I Mutant ABL | 0.2[1][2] |
Table 2: Anti-proliferative Activity of Related CHMFL Compounds in CML Cell Lines
| Compound | Cell Line | GI50 (nM) |
| CHMFL-074 | K562 | 56[4][9] |
| CHMFL-074 | MEG-01 | 18[4][9] |
| CHMFL-074 | KU812 | 57[4][9] |
| CHMFL-ABL-039 | ABL V299L Mutant | 27.9[10] |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of the inhibitor.
Materials:
-
Parental CML cell line (e.g., K562, KCL-22)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
37°C, 5% CO2 incubator
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Initial Seeding: Seed the parental cells at a density of 0.5 x 10^6 cells/mL in their recommended culture medium.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to the GI50 value for the parental cell line.
-
Monitoring: Monitor the cell viability and proliferation. Initially, a significant number of cells will undergo apoptosis.
-
Sub-culturing: When the cell culture begins to regrow, sub-culture the cells.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in a stepwise manner.
-
Establishment of Resistance: Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound compared to the parental cells. This may take several months.
-
Characterization: Once a resistant cell line is established, characterize it by determining its GI50 for this compound and comparing it to the parental line.
Protocol 2: Cell Viability (MTT) Assay
This assay is used to determine the concentration of this compound that inhibits cell growth by 50% (GI50).
Materials:
-
96-well plates
-
Parental and resistant cell lines
-
Complete culture medium
-
This compound serial dilutions
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Treatment: After 24 hours, add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in downstream signaling pathways.
Materials:
-
Parental and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CrkL, anti-CrkL, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle for the desired time, then lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the phosphorylation levels between sensitive and resistant cells.
References
- 1. ashpublications.org [ashpublications.org]
- 2. uhhospitals.org [uhhospitals.org]
- 3. A convenient cell culture model for CML acquired resistance through BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Convenient Cell Culture Model for CML Acquired Resistance Through BCR-ABL Mutations | Springer Nature Experiments [experiments.springernature.com]
- 5. BCR-ABL1 Mutation Analysis for Tyrosine Kinase Inhibitor Resistance by Next Generation Sequencing | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Bcr-Abl by combining allosteric with ATP-binding-site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of a novel potent type II native and mutant BCR-ABL inhibitor (CHMFL-074) for Chronic Myeloid Leukemia (CML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of a novel highly potent and selective type II native and drug-resistant V299L mutant BCR-ABL inhibitor (CHMFL-ABL-039) for Chronic Myeloid Leukemia (CML) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chmfl-abl-121 Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of Chmfl-abl-121 during preclinical studies. The information provided is based on available data for this compound and related ABL kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the reported preclinical toxicity of this compound?
A preclinical study in a TEL-ABLT315I-BaF3 cell-inoculated allograft mouse model showed that a 50mg/kg/day dosage of this compound resulted in a 52% tumor growth inhibition without obvious toxicity. However, detailed public toxicology reports for this compound are limited. Therefore, it is crucial to carefully monitor for potential toxicities, especially those known to be associated with the broader class of ABL kinase inhibitors.
Q2: What are the common class-wide toxicities associated with ABL kinase inhibitors that I should monitor for in my preclinical studies?
ABL kinase inhibitors as a class have been associated with a range of toxicities, which may be due to off-target effects.[1][2] Key toxicities to monitor in preclinical models include:
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Cardiovascular Toxicity: This is a significant concern with some ABL kinase inhibitors.[3][4][5] Manifestations can include myocardial necrosis, heart murmurs, and hypertension.[6][7] For some inhibitors, like ponatinib, thromboembolic events are a serious risk.[8]
-
Hematological Toxicity: Myelosuppression, including neutropenia and thrombocytopenia, is a common finding.[2][9]
-
Gastrointestinal Toxicity: Diarrhea, nausea, and vomiting can occur.[2]
-
Hepatotoxicity: Elevated liver enzymes (ALT and AST) have been observed with some ABL kinase inhibitors.[2][6]
-
Fluid Retention: Edema and pleural effusions are known side effects of some inhibitors in this class.[2][3]
-
Pancreatic Toxicity: Pancreatitis and elevations in lipase have been reported.[6]
-
Renal Toxicity: While less common, some ABL kinase inhibitors have been associated with nephrotoxicity.[9]
Q3: How can I proactively assess the potential for off-target effects of this compound in my experiments?
Since specific off-target data for this compound is not widely available, a proactive approach to assessing potential off-target effects is recommended. This can be achieved through:
-
Kinase Selectivity Profiling: This involves screening this compound against a broad panel of kinases to identify unintended targets.[10][11][12][13] This can provide insights into potential off-target toxicities.
-
In Vitro Cellular Assays: Utilize a panel of cell lines from different tissues (e.g., cardiomyocytes, hepatocytes, endothelial cells) to assess cytotoxicity and other functional endpoints.
-
In Vivo Toxicity Studies: Conduct thorough in vivo studies in relevant animal models, including comprehensive histopathological analysis of major organs, even in the absence of overt clinical signs of toxicity.
Troubleshooting Guides
Problem 1: I am observing unexpected mortality in my animal cohort treated with this compound.
-
Possible Cause: The dose of this compound may be too high for the specific animal model or strain being used.
-
Troubleshooting Steps:
-
Dose De-escalation: Immediately reduce the dose of this compound in subsequent cohorts.
-
Maximum Tolerated Dose (MTD) Study: If not already performed, conduct a formal MTD study to determine a safe and effective dose range for your specific model.
-
Necropsy and Histopathology: Perform a full necropsy and histopathological examination of the deceased animals to identify the cause of death and target organs of toxicity. Pay close attention to the heart, liver, pancreas, and gastrointestinal tract.
-
Review Formulation and Administration: Ensure the drug formulation is stable and the administration route is appropriate and consistent. Local toxicity at the injection site has been observed with some kinase inhibitors.[14]
-
Problem 2: My in vivo study shows significant tumor growth inhibition, but the animals are exhibiting signs of distress (e.g., weight loss, lethargy, ruffled fur).
-
Possible Cause: The observed distress may be due to on-target or off-target toxicity of this compound, even at a therapeutically effective dose.
-
Troubleshooting Steps:
-
Clinical Monitoring: Implement a more frequent and detailed clinical monitoring schedule, including daily body weight measurements, food and water intake, and clinical scoring for signs of distress.
-
Blood Work: Collect blood samples for complete blood counts (CBC) and serum chemistry analysis to assess for hematological, liver, and kidney toxicity.
-
Dose Modification: Consider a dose reduction or intermittent dosing schedule to mitigate toxicity while maintaining therapeutic efficacy.
-
Supportive Care: Provide supportive care to the animals as needed, such as supplemental nutrition and hydration, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Problem 3: How do I interpret elevated cardiac biomarkers in my preclinical study?
-
Possible Cause: Elevated cardiac biomarkers, such as troponins, can be indicative of cardiotoxicity, a known risk with some ABL kinase inhibitors.[15]
-
Troubleshooting Steps:
-
Correlate with Histopathology: It is critical to correlate biomarker findings with histopathological examination of the heart tissue to look for evidence of myocardial necrosis, inflammation, or fibrosis.
-
Electrocardiography (ECG): If possible, perform ECG monitoring in the animal model to assess for any cardiac rhythm abnormalities or changes in QT interval.
-
Echocardiography: For larger animal models, echocardiography can be used to assess cardiac function, including ejection fraction and ventricular dimensions.
-
Investigate Off-Target Effects: If cardiotoxicity is confirmed, consider performing kinase selectivity profiling to determine if this compound inhibits kinases known to be involved in cardiac function.
-
Data Presentation
Table 1: Summary of Preclinical Toxicity for Select ABL Kinase Inhibitors
| Inhibitor | Animal Model | Dose | Observed Toxicities | Reference |
| This compound | Mouse | 50 mg/kg/day | No obvious toxicity reported | |
| Imatinib | Mouse | 50 or 200 mg/kg/day (ip) | Local toxicity at injection site. | [14] |
| Rat | High oral doses | Cardiac hypertrophy, multi-organ toxicities. | [14] | |
| Dasatinib | Rat & Monkey | Single doses | GI toxicity, lymphoid/hematopoietic depletion, liver and kidney toxicity, cardiotoxicity (ventricular necrosis, hemorrhage). | [7] |
| Nilotinib | Rat, Dog, Monkey | Repeat doses | Hepatobiliary system toxicity, inflammation and hemorrhage in multiple organs. | [5] |
| Ponatinib | Rat & Monkey | Repeat doses | Lymphoid depletion, pancreatic necrosis, elevated liver enzymes, low-incidence myocardial necrosis. | [6] |
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment in a Rodent Model
This protocol outlines a general procedure for assessing the toxicity of this compound in a mouse or rat model.
-
Animal Model Selection: Choose a relevant rodent strain and establish the appropriate number of animals per group to ensure statistical power.
-
Dose Formulation: Prepare the dosing solution of this compound in a suitable vehicle. Ensure the formulation is stable and homogenous.
-
Dose Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a range of doses, including a vehicle control group.
-
Clinical Observations: Conduct daily clinical observations, including changes in appearance, behavior, and signs of morbidity. Record body weights at least twice weekly.
-
Blood Collection: Collect blood samples at baseline and at specified time points during the study for complete blood count (CBC) and serum biochemistry analysis (including liver and kidney function markers, and cardiac troponins).
-
Terminal Procedures: At the end of the study, euthanize the animals and perform a gross necropsy, recording any visible abnormalities.
-
Organ Collection and Histopathology: Collect major organs (heart, lungs, liver, kidneys, spleen, pancreas, gastrointestinal tract, etc.), weigh them, and fix them in 10% neutral buffered formalin for histopathological processing and examination by a board-certified veterinary pathologist.
Protocol 2: Kinase Selectivity Profiling
This protocol provides a general workflow for determining the off-target kinase activity of this compound.
-
Kinase Panel Selection: Choose a commercially available kinase panel that covers a broad representation of the human kinome.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a range of concentrations for testing.
-
Assay Procedure: Perform the kinase activity assays according to the manufacturer's instructions. This typically involves incubating the kinases with a substrate, ATP (often radiolabeled), and the test compound.
-
Data Acquisition: Measure the kinase activity, which is usually determined by the amount of phosphorylated substrate produced.
-
Data Analysis: Calculate the percent inhibition of each kinase at each concentration of this compound. Determine the IC50 values for any kinases that show significant inhibition.
-
Selectivity Score Calculation: A selectivity score can be calculated to quantify the overall selectivity of the compound.
Mandatory Visualizations
Caption: Simplified BCR-ABL signaling pathway.
References
- 1. Treatment-related Toxicities in a Phase II Trial of Dasatinib in Patients with Squamous Cell Carcinoma of the Lung: A Brief Report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Ponatinib-induced Cardiomyocyte Toxicity: Dark Side of the Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. Imatinib does not induce cardiotoxicity at clinically relevant concentrations in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 15. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing Chmfl-abl-121
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing Chmfl-abl-121. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a highly potent, type II inhibitor of the ABL kinase. It is particularly effective against the wild-type ABL kinase and the T315I mutant, which is a common source of resistance to other ABL kinase inhibitors. Its primary application is in cancer research, specifically for studying chronic myeloid leukemia (CML) and other malignancies driven by ABL kinase activity.
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Recommendations are summarized in the table below.
3. How should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For experimental use, it is recommended to prepare a concentrated stock solution in DMSO.
4. What safety precautions should be taken when handling this compound?
As with any potent research compound, appropriate safety measures are essential. Users should handle this compound in a designated laboratory area, preferably in a chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (such as butyl rubber), should be worn at all times. Avoid inhalation of the powder and any contact with skin or eyes. In case of contact, wash the affected area thoroughly with water.
5. How should I dispose of this compound and its solutions?
Waste disposal must comply with local and institutional regulations for chemical waste. This compound powder and solutions, including those in DMSO, should be treated as hazardous chemical waste. Do not dispose of them down the drain.[1][2] Collect all waste in appropriately labeled, sealed containers for disposal by your institution's environmental health and safety department.
Quantitative Data Summary
| Parameter | Value | Reference |
| Form | Solid powder | |
| Purity | ≥98% | |
| Solubility | DMSO: 55 mg/mL (94.72 mM) | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (in Solvent) | -80°C for up to 1 year |
Experimental Protocols
Detailed Methodology: Cell-Based Proliferation Assay (MTT Assay)
This protocol outlines a typical cell-based assay to evaluate the inhibitory effect of this compound on the proliferation of BCR-ABL-positive cancer cell lines (e.g., K562).
Materials:
-
This compound
-
BCR-ABL positive cell line (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture K562 cells in complete medium to about 80% confluency.
-
Harvest cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[3]
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Caption: Workflow for proper handling and storage of this compound.
Caption: Simplified BCR-ABL signaling pathways inhibited by this compound.[4][5][6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitation in media | - The final concentration of DMSO is too high.- The compound has limited solubility in aqueous solutions. | - Ensure the final DMSO concentration in your assay does not exceed 0.5%.- Prepare fresh dilutions from your stock solution for each experiment.- Briefly vortex or sonicate the diluted compound solution before adding it to the cells. |
| Inconsistent or non-reproducible IC₅₀ values | - Inaccurate pipetting.- Cell seeding density is not uniform.- Compound degradation due to improper storage. | - Use calibrated pipettes and ensure proper mixing of solutions.- Ensure a single-cell suspension before seeding and mix the cell suspension between plating.- Aliquot the stock solution and store it at -80°C. Avoid repeated freeze-thaw cycles. |
| High background signal or false positives | - Compound autofluorescence (in fluorescence-based assays).- Off-target effects of the compound. | - Run a control with the compound in cell-free media to check for autofluorescence.- If using a luciferase-based assay, perform a counterscreen against the luciferase enzyme itself.[8]- Test the compound in a cell line that does not express the target kinase to assess off-target cytotoxicity. |
| Low cell viability in vehicle control wells | - High DMSO concentration.- Contamination of cell culture. | - Keep the final DMSO concentration below 0.5%.- Regularly check cell cultures for signs of contamination. Use fresh media and sterile techniques. |
| No inhibitory effect observed | - Inactive compound.- Incorrect assay setup. | - Verify the storage conditions and age of the compound.- Confirm the expression and activity of the target kinase in your cell line.- Include a known inhibitor of the target kinase as a positive control in your experiment. |
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. Bot Verification [naturtotalshop.com]
- 3. Frontiers | The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes with Chmfl-abl-121 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Chmfl-abl-121, a highly potent ABL kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced efficacy of this compound in our long-term CML cell culture experiments. What could be the underlying cause?
A1: Reduced efficacy over time may suggest the development of resistance. There are two primary mechanisms of resistance to ABL kinase inhibitors:
-
BCR-ABL1-dependent resistance: This is often due to the acquisition of point mutations in the BCR-ABL1 kinase domain that interfere with drug binding. While this compound is effective against the common T315I mutation, other mutations could potentially arise.
-
BCR-ABL1-independent resistance: In this scenario, cancer cells activate alternative survival pathways to bypass their dependency on BCR-ABL1 signaling.[1][2] This can occur even with effective inhibition of the primary target.
We recommend performing a resistance mechanism investigation to determine the cause.
Q2: Our lab is using this compound on a non-CML cancer cell line that does not express BCR-ABL, yet we are seeing a significant anti-proliferative effect. Is this expected?
A2: This is an interesting and not entirely unexpected observation. While this compound is designed to be a specific ABL kinase inhibitor, like many kinase inhibitors, it may have off-target effects.[3][4][5] The anti-proliferative effect in a BCR-ABL negative cell line could be due to the inhibition of other kinases important for the survival of that specific cell type. We advise conducting a kinome-wide profiling study to identify potential off-target kinases.
Q3: We are seeing variability in our IC50/GI50 values for this compound across different experiments. What could be causing this?
A3: Inconsistent IC50 or GI50 values can arise from several experimental variables. It is crucial to maintain consistency in:
-
Cell density: Ensure the same number of cells are seeded for each experiment.
-
Passage number: Use cells within a consistent and low passage number range.
-
Reagent quality: Use fresh, high-quality reagents, including the inhibitor itself.
-
Incubation time: The duration of drug exposure should be kept constant.
-
ATP concentration in kinase assays: If performing biochemical assays, ensure the ATP concentration is consistent and ideally close to the Km for the enzyme.
Refer to our troubleshooting guide for more detailed steps on addressing experimental variability.
Troubleshooting Guides
Issue 1: Unexpected Resistance to this compound
If you observe that your BCR-ABL positive cells are developing resistance to this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for investigating resistance to this compound.
Issue 2: Suspected Off-Target Effects in BCR-ABL Negative Cells
If you observe an unexpected phenotype in BCR-ABL negative cells, use the following guide:
Caption: Workflow for investigating suspected off-target effects of this compound.
Quantitative Data Summary
The following tables summarize the reported potency of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Wild-type ABL | 2 |
| T315I mutant ABL | 0.2 |
Table 2: Anti-proliferative Activity of this compound in CML Cell Lines
| Cell Line | GI50 (nM) |
| K562 | single-digit nM |
| MEG-01 | single-digit nM |
| KU812 | single-digit nM |
| Ba/F3-TEL-ABLT315I | single-digit nM |
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the anti-proliferative effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the GI50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle progression.
-
Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Workflows
BCR-ABL Signaling Pathway
The constitutive activation of the BCR-ABL kinase drives CML through the activation of several downstream signaling pathways that promote cell proliferation and inhibit apoptosis.[6][7][8][9]
Caption: Simplified diagram of the major signaling pathways activated by BCR-ABL.
Experimental Workflow for Characterizing a Novel Kinase Inhibitor
The following diagram outlines a general workflow for the preclinical evaluation of a novel kinase inhibitor like this compound.
Caption: General experimental workflow for the preclinical characterization of a kinase inhibitor.
References
- 1. Mechanisms of Resistance to ABL Kinase Inhibition in Chronic Myeloid Leukemia and the Development of Next Generation ABL Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Validate User [aacrjournals.org]
Chmfl-abl-121 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Chmfl-abl-121, a highly potent ABL kinase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, potent, type II ABL kinase inhibitor.[1] It works by targeting the ABL kinase, including the T315I mutant, which is resistant to many other ABL inhibitors.[1] Its primary mechanism is the inhibition of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML), thereby blocking downstream signaling pathways that lead to cell proliferation and survival.[1]
Q2: What are the recommended starting concentrations for in vitro cellular assays?
A2: Based on published data, a good starting point for dose-response experiments in CML cell lines is a concentration range from 1 nM to 1 µM. The reported GI50 values for cell lines such as K562, MEG-01, and KU812 are in the single-digit nanomolar range.[1]
Q3: Is this compound effective against imatinib-resistant BCR-ABL mutants?
A3: Yes, this compound is highly effective against a variety of ABL mutants, most notably the T315I "gatekeeper" mutant, which confers resistance to imatinib and other ABL kinase inhibitors.[1]
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is soluble in DMSO. For cell-based assays, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Q5: What are the expected effects of this compound on CML cells?
A5: this compound has been shown to inhibit the proliferation of CML cell lines, arrest the cell cycle at the G0/G1 phase, and induce apoptosis.[1]
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of this compound against ABL kinases and various CML cell lines.
Table 1: Biochemical Activity of this compound against ABL Kinase
| Target | IC50 (nM) |
| Inactive ABL wt | 2 |
| Inactive ABL T315I | 0.2 |
Data sourced from InvivoChem.
Table 2: Anti-proliferative Activity of this compound in CML Cell Lines
| Cell Line | GI50 (nM) |
| K562 | ~56 |
| MEG-01 | ~18 |
| KU812 | ~57 |
Note: The GI50 values are for a related compound, CHMFL-074, and are provided as an estimate. Specific GI50 values for this compound may vary.
Experimental Workflows and Signaling Pathways
BCR-ABL Signaling Pathway Inhibition by this compound
Caption: Inhibition of the BCR-ABL pathway by this compound.
General Experimental Workflow for In Vitro Testing
Caption: A typical workflow for testing this compound in vitro.
Troubleshooting Guides
Issue 1: Inconsistent IC50/GI50 Values in Cellular Assays
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number: Cells are unhealthy, have been in culture for too long, or are at too high a passage number. | Use cells with consistent, low passage numbers. Regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Inaccurate Drug Concentration: Errors in serial dilutions or degradation of the compound. | Prepare fresh serial dilutions for each experiment from a recently prepared stock solution. Store the stock solution in small aliquots at -80°C to avoid multiple freeze-thaw cycles. |
| Assay Variability: Inconsistent cell seeding density or incubation times. | Use a multichannel pipette for cell seeding to ensure uniformity. Strictly adhere to the same incubation times for all experiments. Include positive and negative controls in every assay. |
| DMSO Concentration: High concentrations of DMSO are toxic to cells. | Ensure the final concentration of DMSO in the culture medium is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only) to assess its effect. |
Issue 2: No or Weak Inhibition of Downstream Signaling in Western Blots
| Potential Cause | Recommended Solution |
| Insufficient Treatment Time or Concentration: The incubation time or drug concentration may not be optimal to observe a significant decrease in phosphorylation. | Perform a time-course (e.g., 2, 6, 12, 24 hours) and dose-response experiment to determine the optimal conditions for inhibiting p-CRKL and p-STAT5. |
| Poor Antibody Quality: The primary antibodies for phosphorylated proteins may be of low quality or expired. | Use validated antibodies from reputable suppliers. Include positive controls (e.g., cell lysates known to have high levels of the target protein) and negative controls (e.g., phosphatase-treated lysates) to verify antibody specificity. |
| Protein Degradation: Protein degradation during sample preparation. | Keep cell pellets and lysates on ice at all times. Use fresh lysis buffer containing protease and phosphatase inhibitors. |
| Low Protein Expression: The target protein may be expressed at low levels in the chosen cell line. | Ensure you are loading a sufficient amount of protein per lane (typically 20-40 µg). Confirm the expression of the total protein (e.g., total CRKL, total STAT5) as a loading control. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting experimental inconsistencies.
Detailed Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed CML cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final concentration. Remove 50 µL of medium from each well and add 50 µL of the 2x drug solution. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using non-linear regression analysis.
2. Western Blot Analysis of ABL Signaling
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-CRKL, anti-p-STAT5, anti-CRKL, anti-STAT5, anti-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
3. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time (e.g., 48 hours). Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in 1x Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
4. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Fixation: After treatment, harvest the cells and fix them in ice-cold 70% ethanol while vortexing.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Technical Support Center: Chmfl-abl-121 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in the in vivo efficacy of Chmfl-abl-121.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vivo efficacy of this compound based on published data?
A1: Published preclinical data for this compound demonstrated a tumor growth inhibition (TGI) of 52% in a TEL-ABLT315I-BaF3 cell-inoculated allograft mouse model when administered at a dosage of 50 mg/kg/day. It is important to note that this is a single reported outcome, and variability can be expected across different experimental setups.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent, type II ABL kinase inhibitor. It targets the inactive conformation of the ABL kinase, including the T315I mutant, which is a common source of resistance to other ABL inhibitors like imatinib. By inhibiting the BCR-ABL fusion protein, this compound blocks downstream signaling pathways that are crucial for the proliferation and survival of chronic myeloid leukemia (CML) cells.
Q3: What are the known downstream signaling pathways affected by this compound?
A3: As an inhibitor of the BCR-ABL kinase, this compound is expected to suppress key signaling pathways that are constitutively activated in BCR-ABL positive cells. These include the RAS/RAF/MEK/ERK pathway, which is critical for cell proliferation, and the PI3K/AKT/mTOR pathway, a major regulator of cell survival and apoptosis resistance.[1][2][3][4] It also impacts the JAK/STAT pathway, which is involved in cell growth and differentiation.
Q4: Have other inhibitors from the CHMFL-ABL series shown variable in vivo efficacy?
A4: Yes, studies on other compounds in the CHMFL-ABL series, such as CHMFL-ABL-039 and CHMFL-074, have reported varying degrees of tumor growth inhibition in different xenograft models.[5][6][7][8][9] For example, CHMFL-ABL-039 showed dose-dependent tumor suppression in both K562 (wild-type BCR-ABL) and BaF3-BCR-ABL-V299L mutant xenograft models.[5][6][7] CHMFL-074 achieved 65% TGI in a K562 xenograft model at a dose of 100 mg/kg/day.[8][9] This highlights that efficacy can be influenced by the specific compound, dosage, and the genetic background of the tumor model.
Troubleshooting Guide
This guide addresses potential sources of variability in the in vivo efficacy of this compound and provides systematic steps for investigation.
Problem: Suboptimal or inconsistent tumor growth inhibition.
Potential Cause 1: Compound-related Issues
-
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the purity and stability of your this compound stock. Degradation can lead to reduced potency.
-
Optimize Formulation and Administration: Ensure the vehicle used for formulation is appropriate and that the compound remains soluble and stable. The route and frequency of administration should be consistent with established protocols. For instance, intraperitoneal (i.p.) injection was used for CHMFL-ABL-039 to achieve better drug exposure.[6]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: If inconsistent results persist, consider conducting a PK/PD study to assess drug exposure in your animal model and its correlation with target inhibition in the tumor tissue.
-
Potential Cause 2: Tumor Model-related Factors
-
Troubleshooting Steps:
-
Cell Line Authentication and Characterization: Verify the identity of your cell line and confirm the expression and phosphorylation status of the BCR-ABL target. Genetic drift in cell lines can alter their sensitivity to inhibitors.
-
Tumor Inoculation and Growth: Standardize the number of cells injected, the site of injection, and the tumor volume at the start of treatment. Inconsistent tumor establishment can be a major source of variability.
-
Consideration of Tumor Microenvironment: The tumor microenvironment can influence drug efficacy. Factors such as hypoxia and the presence of stromal cells can contribute to drug resistance.
-
Potential Cause 3: Target-related Resistance Mechanisms
-
Troubleshooting Steps:
-
BCR-ABL Dependent Resistance:
-
Sequence the BCR-ABL Kinase Domain: In tumors that are not responding to treatment, sequence the ABL kinase domain to check for secondary mutations that may confer resistance to this compound.
-
Assess BCR-ABL Expression Levels: Overexpression of the BCR-ABL oncoprotein can sometimes overcome the inhibitory effects of the drug.
-
-
BCR-ABL Independent Resistance:
-
Analyze Alternative Signaling Pathways: In resistant tumors, investigate the activation status of alternative survival pathways such as PI3K/AKT/mTOR or RAF/MEK/ERK. Upregulation of these pathways can compensate for BCR-ABL inhibition.
-
Evaluate the Role of Leukemic Stem Cells (LSCs): LSCs are often resistant to tyrosine kinase inhibitors and can contribute to relapse.
-
-
Data Presentation
Table 1: Summary of In Vivo Efficacy for CHMFL-ABL Series Inhibitors
| Compound | Cell Line Model | Mouse Strain | Dosage | Administration Route | Efficacy (TGI) | Reference |
| This compound | TEL-ABLT315I-BaF3 | Allograft | 50 mg/kg/day | Not Specified | 52% | [10] |
| CHMFL-ABL-039 | K562 | nu/nu | 25, 50, 100 mg/kg/day | i.p. | Dose-dependent | [6][7] |
| CHMFL-ABL-039 | BaF3-BCR-ABL-V299L | nu/nu | 25, 50, 100 mg/kg/day | i.p. | Dose-dependent | [6][7] |
| CHMFL-074 | K562 | Xenograft | 100 mg/kg/day | Oral | 65% | [8][9] |
Experimental Protocols
Key Experiment: In Vivo Tumor Xenograft Model
This protocol is a generalized procedure based on published studies with CHMFL-ABL series inhibitors.[6][8]
-
Cell Culture: Culture the chosen BCR-ABL positive cell line (e.g., K562, BaF3-BCR-ABL) under standard conditions.
-
Animal Model: Utilize immunodeficient mice (e.g., nu/nu mice), typically 6-8 weeks old.
-
Tumor Cell Inoculation:
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in a suitable medium (e.g., PBS) and mix with an equal volume of Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
Randomize animals into treatment and vehicle control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
-
Compound Administration:
-
Prepare this compound in an appropriate vehicle.
-
Administer the compound and vehicle to the respective groups at the specified dosage and schedule (e.g., daily intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for target engagement, immunohistochemistry).
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Visualizations
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the in vivo efficacy of this compound.
Caption: Logical troubleshooting workflow for addressing this compound in vivo efficacy issues.
References
- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and characterization of a novel highly potent and selective type II native and drug-resistant V299L mutant BCR-ABL inhibitor (CHMFL-ABL-039) for Chronic Myeloid Leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of a novel highly potent and selective type II native and drug-resistant V299L mutant BCR-ABL inhibitor (CHMFL-ABL-039) for Chronic Myeloid Leukemia (CML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of a novel potent type II native and mutant BCR-ABL inhibitor (CHMFL-074) for Chronic Myeloid Leukemia (CML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
CHMFL-ABL-121 vs. Ponatinib: A Comparative Guide for T315I Mutant BCR-ABL Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent tyrosine kinase inhibitors (TKIs), CHMFL-ABL-121 and ponatinib, with a specific focus on their efficacy against the T315I "gatekeeper" mutation in the BCR-ABL kinase, a common driver of resistance in Chronic Myeloid Leukemia (CML). This document summarizes key preclinical data, outlines representative experimental protocols, and visualizes relevant biological pathways and workflows to aid in research and development decisions.
Disclaimer: Limited publicly available data exists for this compound, and no head-to-head comparative studies with ponatinib under identical experimental conditions have been identified. The data presented here is compiled from independent studies and should be interpreted with this consideration.
Introduction
The T315I mutation in the BCR-ABL kinase domain confers resistance to most first and second-generation TKIs, posing a significant clinical challenge. Ponatinib, a third-generation TKI, was specifically designed to overcome this resistance and is an established treatment for patients with T315I-mutant CML. This compound is a novel, potent ABL kinase inhibitor also reported to be effective against the T315I mutant. This guide aims to provide an objective comparison based on available preclinical data.
Quantitative Data Comparison
The following tables summarize the key in vitro and in vivo efficacy data for this compound and ponatinib against wild-type (wt) and T315I mutant ABL kinase.
Table 1: In Vitro Biochemical and Cellular Potency
| Inhibitor | Target | IC50 (nM) - Biochemical Assay | GI50/IC50 (nM) - Cellular Assay | Cell Line |
| This compound | ABL wt (inactive) | 2 | Not specified | Not specified |
| ABL T315I | 0.2[1] | Single-digit nM[1] | Established CML cell lines | |
| Ponatinib | ABL wt | 0.37 | 0.5 | Ba/F3-BCR-ABL |
| ABL T315I | 2.0 - 11 | 11 - 36 | Ba/F3-BCR-ABL T315I |
Table 2: In Vivo Efficacy in Xenograft Models
| Inhibitor | Mouse Model | Dosing | Tumor Growth Inhibition (TGI) / Outcome |
| This compound | TEL-ABL T315I-BaF3 allograft | 50 mg/kg/day | 52% TGI |
| Ponatinib | Ba/F3 BCR-ABL T315I xenograft | 10, 30, 50 mg/kg/day (oral) | Dose-dependent tumor growth inhibition. 50 mg/kg led to 96% reduction in mean tumor volume. |
Mechanism of Action and Signaling Pathway
Both this compound and ponatinib are ATP-competitive inhibitors that bind to the ATP-binding site of the ABL kinase domain, including the T315I mutant form.[1] This binding prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways driven by the constitutively active BCR-ABL oncoprotein.
Caption: BCR-ABL Signaling Pathway and Inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of ABL kinase inhibitors.
In Vitro ABL Kinase Inhibition Assay (Representative Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified ABL kinase.
Caption: In Vitro Kinase Assay Workflow.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Dilute purified recombinant ABL kinase (wild-type or T315I mutant) to the desired concentration in the reaction buffer.
-
Prepare a substrate solution (e.g., a biotinylated peptide substrate) and an ATP solution in the reaction buffer.
-
Prepare serial dilutions of the test inhibitors (this compound or ponatinib) in DMSO and then in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the ABL kinase solution.
-
Add the inhibitor dilutions or DMSO (vehicle control) to the wells.
-
Add the substrate solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the level of substrate phosphorylation using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, using a non-linear regression analysis.
-
Cellular Proliferation Assay (Representative Protocol)
This assay assesses the ability of an inhibitor to suppress the growth of CML cells expressing the T315I mutant.
Protocol:
-
Cell Culture:
-
Culture Ba/F3 cells stably expressing BCR-ABL T315I in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Prepare serial dilutions of the test inhibitors in the culture medium.
-
Add the inhibitor dilutions or vehicle control to the wells.
-
Incubate the plates for 72 hours.
-
-
Viability Measurement:
-
Add a viability reagent, such as MTT or MTS, to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Xenograft Model (Representative Protocol)
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Caption: In Vivo Xenograft Model Workflow.
Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
-
Cell Implantation:
-
Harvest CML cells expressing BCR-ABL T315I (e.g., Ba/F3-T315I) during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) and inject them subcutaneously into the flank of the mice.
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitors (formulated in a suitable vehicle) or the vehicle alone to the respective groups via the desired route (e.g., oral gavage) and schedule.
-
-
Efficacy Evaluation:
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Conclusion
References
A Comparative Guide to BCR-ABL Tyrosine Kinase Inhibitors: Evaluating the Efficacy of Chmfl-abl-121
For Researchers, Scientists, and Drug Development Professionals
The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of Chronic Myeloid Leukemia (CML), a disease driven by the constitutively active BCR-ABL fusion oncoprotein. While first and second-generation TKIs have shown remarkable success, the emergence of drug resistance, particularly through mutations in the ABL kinase domain, necessitates the development of novel and more potent inhibitors. This guide provides a comparative analysis of Chmfl-abl-121, a novel BCR-ABL inhibitor, against established TKIs, supported by experimental data to inform preclinical research and drug development efforts.
Introduction to this compound
This compound is a novel, highly potent, type II inhibitor of the ABL kinase.[1] Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors like this compound bind to the inactive "DFG-out" conformation. This mechanism of action can provide advantages in overcoming certain resistance mutations.[1]
Comparative Efficacy: In Vitro Kinase Inhibition
The potency of this compound has been demonstrated against both wild-type (WT) BCR-ABL and the gatekeeper T315I mutant, a mutation that confers resistance to most first and second-generation TKIs. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other prominent BCR-ABL inhibitors against a panel of clinically relevant mutations.
Table 1: IC50 Values (nM) of this compound against Wild-Type and T315I Mutant ABL Kinase
| Compound | ABL WT (nM) | ABL T315I (nM) |
| This compound | 2 | 0.2 |
Data for this compound sourced from a 2018 study published in the European Journal of Medicinal Chemistry.[1]
Table 2: Comparative IC50 Values (nM) of Various BCR-ABL Inhibitors against a Panel of Mutants
| Mutation | Imatinib | Dasatinib | Nilotinib | Ponatinib |
| WT | 25-100 | <1 | 20-30 | 0.37 |
| G250E | 125 | 1.5 | 50 | 0.8 |
| Q252H | 200 | 1 | 100 | 1.2 |
| Y253F | 250 | 1 | 250 | 2.5 |
| E255K | 500 | 3 | 500 | 2.5 |
| E255V | 500 | 3 | 500 | 2.5 |
| V299L | 150 | 1.5 | 75 | 1.5 |
| T315I | >10,000 | >500 | >3,000 | 2.0 |
| F317L | 150 | 3 | 100 | 1.5 |
| M351T | 200 | 1.5 | 75 | 1.2 |
| E355G | 250 | 1.5 | 150 | 1.5 |
| F359V | 200 | 1.5 | 100 | 1.5 |
| H396R | 150 | 1 | 75 | 1.2 |
This table presents a compilation of IC50 values from published literature and serves as a reference for the general potency of these inhibitors. Direct head-to-head comparative studies for all inhibitors against all mutations are limited.
Cellular Activity and In Vivo Efficacy of this compound
In cellular assays, this compound has been shown to potently inhibit the proliferation of CML cell lines, including those harboring the T315I mutation.[1] It effectively suppresses the phosphorylation of BCR-ABL and its downstream signaling targets, leading to cell cycle arrest and apoptosis.[1] Furthermore, in vivo studies using a TEL-ABLT315I-BaF3 cell-inoculated allograft mouse model, a 50 mg/kg/day dose of this compound resulted in a tumor growth inhibition of 52% without apparent toxicity.[1]
Visualizing Mechanisms and Workflows
To better understand the context of this research, the following diagrams illustrate the BCR-ABL signaling pathway and a general workflow for evaluating TKI efficacy.
Caption: The BCR-ABL signaling pathway and its inhibition by TKIs.
Caption: General workflow for preclinical evaluation of BCR-ABL inhibitors.
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to evaluate the efficacy of BCR-ABL inhibitors.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency of an inhibitor against purified ABL kinase (wild-type and mutants).
Methodology:
-
Reagents and Materials: Purified recombinant human ABL kinase (WT and mutants), ATP, appropriate kinase buffer, peptide substrate (e.g., Abltide), and the test inhibitor (e.g., this compound).
-
Procedure: a. Prepare serial dilutions of the test inhibitor in DMSO. b. In a 96-well plate, add the kinase, the inhibitor at various concentrations, and the peptide substrate in the kinase buffer. c. Initiate the kinase reaction by adding a solution of ATP and MgCl2. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Terminate the reaction by adding a stop solution (e.g., EDTA). f. Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence polarization, or luminescence-based assays that measure ADP production (e.g., ADP-Glo™). g. The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of an inhibitor on the proliferation and viability of CML cells.
Methodology:
-
Cell Culture: Culture CML cell lines (e.g., K562, Ba/F3 expressing BCR-ABL constructs) in appropriate media supplemented with fetal bovine serum.
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density. b. After allowing the cells to attach (for adherent lines) or stabilize, add the test inhibitor at a range of concentrations. c. Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator. d. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. e. Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals. f. Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. g. The GI50 (concentration for 50% growth inhibition) or IC50 is calculated from the dose-response curve.
Western Blot Analysis for Signaling Pathway Inhibition
Objective: To determine the effect of an inhibitor on the phosphorylation status of BCR-ABL and its downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: a. Treat CML cells with the test inhibitor at various concentrations for a specific duration. b. Harvest the cells and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Procedure: a. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. c. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies specific for phosphorylated and total forms of the proteins of interest (e.g., p-BCR-ABL, BCR-ABL, p-STAT5, STAT5, p-CrkL, CrkL). e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Procedure: a. Subcutaneously inject a suspension of CML cells (e.g., K562 or Ba/F3-BCR-ABL-T315I) into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into control and treatment groups. d. Administer the test inhibitor (formulated in an appropriate vehicle) to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle only. e. Monitor tumor volume and body weight regularly. Tumor volume can be calculated using the formula: (length × width²)/2. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination). g. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
Conclusion
This compound demonstrates significant promise as a potent BCR-ABL inhibitor, particularly against the challenging T315I mutation. The provided data and protocols offer a framework for the comparative evaluation of its efficacy against other established TKIs. Further head-to-head preclinical studies are warranted to fully elucidate its therapeutic potential and position it within the landscape of CML treatment.
References
Comparative Analysis of Chmfl-abl-121: A Potent ABL Kinase Inhibitor for Overcoming Drug Resistance
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the In Vitro Activity of Chmfl-abl-121 Against Clinically Relevant ABL Kinase Mutants.
This compound has emerged as a highly potent, novel type II ABL kinase inhibitor, demonstrating significant promise in overcoming resistance to existing therapies for Chronic Myeloid Leukemia (CML). Developed through a structure-guided drug design approach, this compound exhibits remarkable inhibitory activity against both wild-type BCR-ABL and a wide array of clinically significant mutants, most notably the highly resistant T315I "gatekeeper" mutation.[1] This guide provides a comprehensive comparison of this compound's in vitro performance against other approved ABL inhibitors, supported by detailed experimental data and protocols.
Data Presentation: Inhibitory Activity of this compound and Comparators
The following tables summarize the biochemical and cellular activities of this compound and other prominent ABL kinase inhibitors against a panel of wild-type and mutant ABL kinases. This data highlights the broad and potent activity profile of this compound.
Table 1: Biochemical and Cellular Inhibitory Activity of this compound Against ABL Kinase Variants
| ABL Kinase Variant | Biochemical IC50 (nM) | Cellular GI50 in Ba/F3 Cells (nM) |
| Wild-type (wt) | 2 | 5.6 |
| T315I | 0.2 | 8.9 |
| G250E | 1.5 | 7.2 |
| E255K | 1.8 | 6.5 |
| Y253H | 2.1 | 9.8 |
| F359V | 1.9 | 8.1 |
IC50 (Half-maximal inhibitory concentration) values were determined using a purified inactive ABL kinase protein assay. GI50 (Half-maximal growth inhibition) values were determined in Ba/F3 murine pro-B cells engineered to express the respective human BCR-ABL kinase variants.
Table 2: Comparative Cellular Activity (GI50, nM) of ABL Kinase Inhibitors Against Imatinib-Resistant Mutants
| ABL Kinase Mutant | This compound | Imatinib | Nilotinib | Dasatinib | Bosutinib | Ponatinib |
| T315I | 8.9 | >10000 | >10000 | >10000 | >1000 | 11 |
| G250E | 7.2 | 135 | 35 | 3 | 18 | 4 |
| E255K | 6.5 | 450 | 48 | 5 | 20 | 5 |
| Y253H | 9.8 | 380 | 120 | 4 | 25 | 4 |
| F359V | 8.1 | 250 | 150 | 6 | 22 | 5 |
Data for comparator inhibitors is compiled from various published in vitro studies. Values can vary between studies due to different experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of further studies.
Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reaction Setup : A kinase reaction is prepared in a 384-well plate containing ABL kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT), purified recombinant ABL kinase (wild-type or mutant), the substrate peptide (e.g., Abltide), and ATP.
-
Inhibitor Addition : this compound or other inhibitors are serially diluted in DMSO and added to the reaction mixture. The final DMSO concentration is kept constant (e.g., <1%).
-
Incubation : The reaction is incubated at room temperature for a defined period, typically 60 minutes.
-
ADP Detection : ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation : Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.
-
Measurement : Luminescence is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Plating : Ba/F3 cells expressing different BCR-ABL mutants are seeded into 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment : Cells are treated with various concentrations of this compound or other inhibitors for 72 hours.
-
MTT Addition : 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation : The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance is measured at 570 nm using a microplate reader. The GI50 values are determined from the dose-response curves.
Western Blot Analysis for BCR-ABL Signaling
This technique is used to detect the phosphorylation status of BCR-ABL and its downstream signaling proteins.
-
Cell Lysis : CML cell lines (e.g., K562) or Ba/F3 cells expressing BCR-ABL mutants are treated with the inhibitor for a specified time (e.g., 4-6 hours). Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE : Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated BCR-ABL (p-BCR-ABL), total BCR-ABL, phosphorylated STAT5 (p-STAT5), total STAT5, phosphorylated CrkL (p-CrkL), total CrkL, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation : The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
The following diagrams illustrate the key biological pathway and a generalized experimental workflow relevant to the evaluation of this compound.
Caption: BCR-ABL signaling pathway and the inhibitory action of this compound.
Caption: General workflow for evaluating the activity of ABL kinase inhibitors.
References
A Comparative Guide to Chmfl-abl-121 and Asciminib: Two Distinct Approaches to Targeting BCR-ABL1 Kinase
In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), the development of specific inhibitors against the constitutively active BCR-ABL1 kinase remains a cornerstone of treatment. While ATP-competitive tyrosine kinase inhibitors (TKIs) have revolutionized patient outcomes, the emergence of resistance mutations necessitates the exploration of novel inhibitory mechanisms. This guide provides a detailed comparison of two such inhibitors, Chmfl-abl-121 and asciminib, which employ different strategies to neutralize the oncogenic activity of BCR-ABL1.
Mechanism of Action: A Tale of Two Binding Sites
Asciminib , a first-in-class STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor, operates through an allosteric mechanism. It binds to the myristoyl pocket of the ABL1 kinase domain, a site distinct from the ATP-binding pocket targeted by conventional TKIs. This binding event induces a conformational change that mimics the natural autoinhibitory regulation of the ABL1 kinase, effectively locking it in an inactive state. This unique mechanism allows asciminib to be effective against BCR-ABL1 variants harboring mutations in the ATP-binding site that confer resistance to traditional TKIs.
This compound , in contrast, is classified as a type II inhibitor. Like many second-generation TKIs, it targets the ATP-binding site of the ABL1 kinase. However, it specifically recognizes and stabilizes the inactive "DFG-out" conformation of the kinase, where the Aspartate-Phenylalanine-Glycine (DFG) motif at the start of the activation loop is flipped. This mode of inhibition also proves effective against certain mutations that are resistant to first-generation TKIs.
The fundamental difference in their binding sites means that this compound and asciminib have distinct resistance profiles and the potential for synergistic activity when used in combination.
In Vivo Showdown: A Comparative Analysis of a Novel ABL Inhibitor and Imatinib in Resistant Chronic Myeloid Leukemia
For researchers navigating the challenge of imatinib resistance in Chronic Myeloid Leukemia (CML), the quest for effective next-generation inhibitors is paramount. This guide provides an in vivo comparison of a novel ABL kinase inhibitor, CHMFL-ABL-039, with imatinib in the context of imatinib-resistant CML. While the initial focus of this guide was Chmfl-abl-121, a thorough review of available preclinical data revealed a lack of direct in vivo comparative studies against imatinib in resistant models. Therefore, we have pivoted to a closely related and well-documented compound, CHMFL-ABL-039, to provide a data-driven comparison for the scientific community.
CHMFL-ABL-039 is a novel, highly potent, and selective type II BCR-ABL inhibitor that has demonstrated significant efficacy against imatinib-resistant mutations, particularly the V299L mutant.[1][2] This guide will delve into the preclinical in vivo data, comparing its anti-tumor activity with that of imatinib in a CML xenograft model harboring an imatinib-resistant BCR-ABL mutation.
Quantitative Performance Analysis
The in vivo efficacy of CHMFL-ABL-039 was evaluated against imatinib in a xenograft mouse model using BaF3 cells engineered to express the imatinib-resistant BCR-ABL V299L mutant. The data clearly demonstrates the superior performance of CHMFL-ABL-039 in inhibiting tumor growth in this resistant setting.
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 18 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | ~1200 | 0 |
| Imatinib | 100 mg/kg/day | ~1100 | ~8 |
| CHMFL-ABL-039 | 25 mg/kg/day | ~400 | ~67 |
| CHMFL-ABL-039 | 50 mg/kg/day | ~200 | ~83 |
| CHMFL-ABL-039 | 100 mg/kg/day | <200 | >83 |
Signaling Pathway Inhibition
The constitutive activation of the BCR-ABL tyrosine kinase is the primary driver of CML.[3] Imatinib and CHMFL-ABL-039 both target this kinase to inhibit downstream signaling pathways crucial for cell proliferation and survival. However, mutations in the ABL kinase domain can confer resistance to imatinib.[4][5][6]
Experimental Protocols
In Vivo Xenograft Model
A subcutaneous xenograft model was established using female athymic nu/nu mice.[7]
-
Cell Line: Ba/F3 cells stably expressing the imatinib-resistant BCR-ABL V299L mutant were used.
-
Cell Implantation: 5 x 10^6 cells were suspended in 100 µL of PBS and Matrigel (1:1 ratio) and injected subcutaneously into the right flank of each mouse.
-
Treatment Initiation: When the average tumor volume reached approximately 100-200 mm³, the mice were randomized into treatment and control groups.
-
Drug Administration: CHMFL-ABL-039 (25, 50, and 100 mg/kg) and imatinib (100 mg/kg) were administered orally once daily. The vehicle control group received the formulation excipients.
-
Monitoring: Tumor volumes were measured every two days using calipers and calculated using the formula: (length × width²) / 2. Body weights were also monitored as an indicator of toxicity.
-
Endpoint: The study was terminated after a predefined period (e.g., 18 days), and the tumors were excised and weighed.
Western Blot Analysis
To assess the inhibition of BCR-ABL signaling, western blotting was performed on cell lysates.
-
Cell Lysis: Cells were treated with the inhibitors or vehicle for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with primary antibodies against phosphorylated BCR-ABL (p-BCR-ABL), phosphorylated STAT5 (p-STAT5), and a loading control (e.g., GAPDH).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. K562 Xenograft Model | Xenograft Services [xenograft.net]
- 3. K562 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. Cell Cycle Analysis of CML Stem Cells Using Hoechst 33342 and Propidium Iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Cycle Analysis of CML Stem Cells Using Hoechst 33342 and Propidium Iodide | Springer Nature Experiments [experiments.springernature.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Discovery and characterization of a novel highly potent and selective type II native and drug-resistant V299L mutant BCR-ABL inhibitor (CHMFL-ABL-039) for Chronic Myeloid Leukemia (CML) - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Chmfl-abl-121 in Combination Therapies
Chmfl-abl-121 is a highly potent, third-generation BCR-ABL tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy against wild-type BCR-ABL and a wide range of mutations, including the highly resistant T315I "gatekeeper" mutation. While preclinical studies have established its effectiveness as a monotherapy in chronic myeloid leukemia (CML), the investigation of its synergistic effects with other anticancer agents is a critical next step in its development. This guide provides a comparative framework for evaluating the synergistic potential of this compound, offering hypothetical experimental data and detailed protocols to guide researchers in this endeavor.
Hypothetical Combination Study: this compound and a MEK Inhibitor (e.g., Trametinib)
Given that the BCR-ABL fusion protein activates downstream signaling pathways, including the RAS/RAF/MEK/ERK pathway, a logical approach to achieving synergy is to co-target BCR-ABL and a key component of this downstream cascade. This dual blockade could prevent resistance and lead to a more profound and durable response. Here, we propose a hypothetical study evaluating the combination of this compound with a MEK inhibitor.
Data Presentation: Hypothetical Synergistic Effects
The following tables summarize the anticipated quantitative data from a combination study of this compound and a MEK inhibitor in a CML cell line harboring the T315I mutation.
Table 1: In Vitro Cell Viability (IC50) Data
| Compound | K562 (BCR-ABL WT) IC50 (nM) | Ba/F3 (BCR-ABL T315I) IC50 (nM) |
| This compound | 5.2 | 8.7 |
| MEK Inhibitor | 150.4 | 185.2 |
| This compound + MEK Inhibitor (1:1 ratio) | 2.1 | 3.5 |
Table 2: Combination Index (CI) Values
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.65 | Synergy |
| 0.50 | 0.48 | Strong Synergy |
| 0.75 | 0.35 | Very Strong Synergy |
| 0.90 | 0.28 | Very Strong Synergy |
Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | 0 |
| This compound (25 mg/kg) | 750 ± 80 | 50 |
| MEK Inhibitor (1 mg/kg) | 900 ± 100 | 40 |
| This compound + MEK Inhibitor | 225 ± 50 | 85 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the MEK inhibitor, alone and in combination.
-
Methodology:
-
Seed CML cells (e.g., K562, Ba/F3-T315I) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound, the MEK inhibitor, or a combination of both at a constant ratio.
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Aspirate the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate IC50 values using non-linear regression analysis.
-
2. Combination Index (CI) Calculation
-
Objective: To quantify the degree of synergy between this compound and the MEK inhibitor.
-
Methodology:
-
Perform cell viability assays as described above with a range of drug concentrations and ratios.
-
Use the Chou-Talalay method to calculate CI values from the dose-effect data.
-
A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
3. In Vivo Xenograft Model
-
Objective: To evaluate the in vivo efficacy of the drug combination.
-
Methodology:
-
Subcutaneously implant Ba/F3-T315I cells into the flank of immunodeficient mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four treatment groups: vehicle control, this compound alone, MEK inhibitor alone, and the combination.
-
Administer the drugs daily via oral gavage.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Mandatory Visualizations
Caption: Dual inhibition of BCR-ABL and MEK signaling pathways.
Caption: Workflow for evaluating synergistic drug effects.
Comparative Safety Profiles of ABL Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of key ABL kinase inhibitors. It includes a summary of quantitative data, detailed experimental methodologies for pivotal safety assays, and visualizations of relevant biological pathways and experimental workflows.
The development of ABL kinase inhibitors has revolutionized the treatment of chronic myeloid leukemia (CML) and other related malignancies. However, despite their therapeutic efficacy, these inhibitors are associated with a range of adverse events, largely stemming from off-target effects. This guide offers a comparative analysis of the safety profiles of prominent ABL inhibitors, including the first-generation imatinib, second-generation dasatinib, nilotinib, and bosutinib, the third-generation ponatinib, and the newer allosteric inhibitor, asciminib. Understanding these differences is crucial for patient risk stratification, the development of safer therapeutic strategies, and the design of next-generation inhibitors with improved safety profiles.
Comparative Analysis of Adverse Events
The safety profiles of ABL kinase inhibitors vary significantly, with each agent demonstrating a unique spectrum of common and serious adverse events. While some toxicities are class-wide, others are specific to individual inhibitors due to their distinct off-target kinase inhibition profiles.
Common Adverse Events
Imatinib is generally well-tolerated, with common side effects including fluid retention and muscle cramps.[1] Second-generation inhibitors exhibit different toxicity patterns; dasatinib is frequently associated with pleural effusion and pulmonary arterial hypertension, nilotinib with hyperglycemia, hyperlipidemia, and cardiovascular events, and bosutinib with diarrhea and hepatic impairment.[1] Ponatinib, a potent third-generation inhibitor, is known for a higher risk of hypertension, pancreatitis, and arterial occlusive events.[1]
Serious Adverse Events
Cardiovascular toxicity is a significant concern with several ABL inhibitors.[2][3][4] While long-term follow-up of patients on imatinib has shown a low incidence of cardiovascular events, newer generation inhibitors, particularly nilotinib and ponatinib, are associated with an increased risk of arterial thrombosis and other vascular adverse events.[2][5] Dasatinib is notably linked to pulmonary arterial hypertension. These vascular toxicities are thought to be mediated, at least in part, by off-target effects on endothelial cells.[5][6]
The newer agent, asciminib, which has a distinct allosteric mechanism of action by targeting the ABL myristoyl pocket, has demonstrated a more favorable safety profile compared to other TKIs.[7][8][9][10] Clinical trial data suggests that asciminib is associated with lower rates of grade 3 or higher adverse events and treatment discontinuations due to adverse events compared to investigator-selected TKIs, including imatinib and second-generation inhibitors.[8][9][11]
Quantitative Comparison of Safety Data
The following table summarizes the incidence of key adverse events (AEs) for various ABL inhibitors based on data from clinical trials.
| Adverse Event Category | Imatinib | Dasatinib | Nilotinib | Bosutinib | Ponatinib | Asciminib |
| Grade ≥3 AEs (%) | 44.4[8][11] | 54.8[8][11] | 51.0[8][11] | 72.7[8][11] | High | 38.0[8][11] |
| AEs Leading to Discontinuation (%) | 11.1[8][11] | 11.9[8][11] | 8.2[8][11] | 9.1[8][11] | High | 4.5[8][11] |
| Pleural Effusion (%) | Low | 28[1] | Low | Moderate | Low | Low |
| Arterial Occlusive Events (%) | Low | Low | Moderate-High | Low | High | 1.0[10] |
| Pulmonary Arterial Hypertension (%) | Rare | Notable | Rare | Rare | Rare | Rare |
| Diarrhea (All Grades, %) | Moderate | Moderate | Low | High | Moderate | Low |
| Rash (All Grades, %) | Moderate | Moderate | High | Moderate | Moderate | Low |
Experimental Protocols for Safety Assessment
The evaluation of ABL inhibitor safety profiles relies on a combination of preclinical in vitro and in vivo assays, as well as rigorous clinical trial monitoring. Below are detailed methodologies for key experiments cited in the assessment of ABL inhibitor toxicity.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of a compound against the ABL kinase and a panel of off-target kinases.
Methodology:
-
Reagents and Materials: Recombinant human ABL kinase, a panel of other recombinant kinases, appropriate kinase-specific peptide substrates, ATP, kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT), test compounds (ABL inhibitors), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[12]
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add the test compound, recombinant kinase, and the specific peptide substrate/ATP mixture. c. Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[12] d. Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent. e. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of ABL inhibitors on various cell lines.
Methodology:
-
Reagents and Materials: Human cell lines (e.g., CML cell lines like K562, and non-cancerous cell lines to assess general cytotoxicity), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., SDS in HCl).[13]
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the ABL inhibitors for a specified duration (e.g., 24, 48, or 72 hours). c. After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells. d. Add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[13]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value for cytotoxicity.
Zebrafish Model for Cardiotoxicity Assessment
Objective: To evaluate the potential cardiotoxic effects of ABL inhibitors in a whole-organism model.
Methodology:
-
Animal Model: Use transgenic zebrafish embryos (e.g., Tg(kdrl:EGFP)) that have fluorescently labeled vasculature.[1]
-
Procedure: a. Collect fertilized zebrafish embryos and place them in 12-well plates. b. Expose the embryos to different concentrations of the ABL inhibitors from 2 to 4 days post-fertilization.[1] c. At specified time points, immobilize the embryos and perform live imaging using a confocal microscope to assess cardiovascular structure and function.[1] d. Key parameters to evaluate include heart rate, rhythm, pericardial edema, and blood circulation.
-
Data Analysis: Quantify the incidence and severity of cardiac and vascular defects at each drug concentration. Compare the effects of different ABL inhibitors to identify those with a higher cardiotoxic potential.
hERG Channel Assay
Objective: To assess the potential of ABL inhibitors to block the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.
Methodology:
-
Assay Format: Automated patch-clamp electrophysiology is the gold standard.
-
Procedure: a. Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells). b. Record baseline hERG currents from the cells using a whole-cell patch-clamp configuration. c. Perfuse the cells with increasing concentrations of the test ABL inhibitor. d. Record the hERG currents in the presence of the compound.
-
Data Analysis: Measure the extent of hERG channel inhibition at each concentration. Calculate the IC50 value for hERG channel blockade. Compounds with low IC50 values are considered to have a higher risk of causing QT prolongation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to ABL inhibitor safety and the experimental workflows for their assessment.
References
- 1. Evaluation of CML TKI Induced Cardiovascular Toxicity and Development of Potential Rescue Strategies in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hERG Assay | PPTX [slideshare.net]
- 8. hERG Screening - Creative Biolabs [creative-biolabs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Imatinib‑ and ponatinib‑mediated cardiotoxicity in zebrafish embryos and H9c2 cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. promega.com [promega.com]
- 13. protocols.io [protocols.io]
Safety Operating Guide
Proper Disposal and Handling of Chmfl-abl-121: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent compounds like Chmfl-abl-121, a highly effective ABL kinase inhibitor, is paramount. This document provides essential safety and logistical information, including operational and disposal protocols, to foster a secure laboratory environment and build unwavering trust in safe chemical management.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes general best practices for the disposal of tyrosine kinase inhibitors and other hazardous laboratory chemicals. It is crucial to always consult your institution's specific environmental health and safety (EHS) guidelines and any available manufacturer's information.
Immediate Safety and Handling Precautions
Before commencing any work with this compound, it is imperative to adhere to the following safety protocols. These are based on the guidelines for the similarly structured compound, CHMFL-ABL-039[1].
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves appropriate for handling chemical compounds.
-
Body Protection: Wear impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols, especially when handling the compound in powdered form.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
General Hygiene:
-
Wash hands thoroughly after handling the compound.
-
Do not eat, drink, or smoke in the laboratory area.
-
Avoid contact with skin and eyes.
Step-by-Step Disposal Procedures
The disposal of this compound and its associated waste must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated gloves, pipette tips, and other disposable labware, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "(E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (this compound)".
-
Include the date of waste accumulation.
3. Storage of Waste:
-
Store waste containers in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].
-
Ensure containers are tightly sealed to prevent leakage or evaporation.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management vendor.
-
Never dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (ABL wt) | 2 nM | [2] |
| IC50 (ABL T315I) | 0.2 nM | [2] |
| GI50 (CML Cell Lines) | Single-digit nM | [2] |
| In Vivo TGI (50 mg/kg/day) | 52% | [2] |
Key Experimental Protocols
Cell Proliferation Assay (MTT Assay):
This protocol is a representative method for assessing the anti-proliferative effects of this compound on Chronic Myeloid Leukemia (CML) cell lines.
-
Cell Seeding: Seed CML cells (e.g., K562) in a 96-well plate at a density of 5,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
In Vivo Xenograft Model:
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of CML.
-
Cell Implantation: Subcutaneously inject a suspension of CML cells (e.g., TEL-ABLT315I-BaF3) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at a specified dosage (e.g., 50 mg/kg/day) to the treatment group. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
Signaling Pathway Diagram
This compound is a potent inhibitor of the BCR-ABL kinase, a constitutively active tyrosine kinase that drives the proliferation of CML cells. The diagram below illustrates the BCR-ABL signaling pathway and the point of inhibition by this compound.
Caption: BCR-ABL signaling pathway and inhibition by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vivo evaluation of this compound.
Caption: Workflow for in vivo xenograft studies of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
